(2-Imidazol-1-yl-phenyl)methanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2-imidazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOSWPDJPLJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577468 | |
| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-56-2 | |
| Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Imidazol-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Imidazol-1-yl-phenyl)methanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring both an imidazole ring and a benzyl alcohol, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the structure, properties, and potential applications of this compound, including detailed, albeit putative, experimental protocols and an exploration of its anticipated biological activities based on the broader class of imidazole-containing compounds.
Chemical Structure and Identification
This compound is characterized by an imidazole ring attached to a phenyl ring at the 2-position, which in turn bears a hydroxymethyl group. The precise connectivity is crucial for its chemical behavior and biological interactions.
Systematic Name: (2-(1H-Imidazol-1-yl)phenyl)methanol Common Name: 2-(1H-Imidazol-1-yl)benzenemethanol CAS Number: 25373-56-2 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table includes predicted values which can serve as a useful guide for handling and experimental design.
| Property | Value | Source |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Purity | ≥95% | Commercial Supplier Data |
| Boiling Point | 382 °C (Predicted) | Echemi[1] |
| Flash Point | 183.7 °C (Predicted) | Echemi[1] |
| Refractive Index | 1.604 (Predicted) | Echemi[1] |
| Vapor Pressure | 1.85E-06 mmHg at 25°C (Predicted) | Echemi[1] |
| Storage | Store long-term in a cool, dry place | AK Scientific, Inc.[2] |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be proposed based on established methodologies for analogous compounds. The synthesis can be envisioned as a two-step process: the formation of the precursor aldehyde, 2-(1H-imidazol-1-yl)benzaldehyde, followed by its reduction to the desired alcohol.
Proposed Synthesis of 2-(1H-Imidazol-1-yl)benzaldehyde (Intermediate)
A common and effective method for the N-arylation of imidazoles is the Ullmann condensation reaction.
Caption: Proposed synthesis of the intermediate aldehyde.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(1H-imidazol-1-yl)benzaldehyde.
Reduction to this compound (Final Product)
The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.
Caption: Reduction of the intermediate to the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of imidazole-containing compounds is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for biological screening.
Antifungal Activity
Many imidazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that this compound could exhibit similar activity.
Caption: Putative antifungal mechanism of action.
Enzyme Inhibition
The imidazole moiety can coordinate with metal ions in the active sites of various enzymes. This property has been exploited in the design of inhibitors for enzymes such as carbonic anhydrase and certain cytochrome P450 isoforms. Further investigation is warranted to explore the potential of this compound as an inhibitor of these or other metalloenzymes.
Anticancer and Other Activities
Derivatives of imidazole have also demonstrated a wide array of other biological effects, including anticancer, anti-inflammatory, and antihypertensive activities. The diverse pharmacological profile of this class of compounds underscores the potential of this compound as a lead structure for the development of new therapeutic agents.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This compound represents a molecule with considerable potential for further research and development. Its versatile chemical structure makes it an attractive starting point for the synthesis of novel compounds with a range of biological activities. This technical guide provides a foundational understanding of its properties and synthesis, and highlights promising avenues for future investigation into its therapeutic applications. Further experimental validation of its physicochemical properties and a thorough biological evaluation are crucial next steps in unlocking the full potential of this intriguing compound.
References
An In-depth Technical Guide on the Physicochemical Properties of (2-Imidazol-1-yl-phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the essential physicochemical properties of (2-Imidazol-1-yl-phenyl)methanol (CAS No: 25373-56-2), a heterocyclic compound of interest in medicinal chemistry. The document details key quantitative data, outlines methodologies for their experimental determination, and illustrates a fundamental experimental workflow.
Core Physicochemical Properties
This compound is an aromatic compound featuring an imidazole ring linked to a phenylmethanol group. Understanding its physicochemical characteristics is crucial for applications in drug design and development, as these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADMET) profile.[1]
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that several of these values are predicted through computational models and should be confirmed via experimental analysis.
| Property | Value | Data Type | Source |
| CAS Number | 25373-56-2 | Experimental | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | - | [3] |
| Molecular Weight | 174.20 g/mol | Calculated | [3] |
| Melting Point | 102-104 °C | Experimental | [2] |
| Boiling Point | 380.2 ± 25.0 °C | Predicted | [2] |
| Density | 1.16 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 14.18 ± 0.10 | Predicted | [2] |
| XLogP3 | 0.9 | Predicted | [3] |
| Topological Polar Surface Area | 48.9 Ų | Calculated | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for the characterization of active pharmaceutical ingredients (APIs).[4][5] The following sections detail standard experimental protocols for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube.[6] The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[6][7]
Detailed Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] Load the sample into a glass capillary tube (sealed at one end) by tapping the open end into the powder until a column of 2-3 mm is achieved.[8] Pack the solid into the bottom of the tube by tapping or by dropping it through a long glass tube.[8][9]
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[8]
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[7][9]
-
For a more precise measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[8][9]
-
Decrease the heating rate to approximately 1-2°C per minute to carefully observe the melting process.[8]
-
-
Data Recording: Record two temperatures:
Solubility Determination
Solubility testing provides valuable information about the presence or absence of certain functional groups and is a key factor influencing a drug's bioavailability.[10][11]
Principle: A small, measured amount of the compound is added to a specific volume of a solvent and agitated. Solubility is determined by visual observation of whether the solute completely dissolves to form a homogeneous solution.[12]
Detailed Methodology:
-
Sample Preparation: Place a small, pre-weighed amount of the solid compound (e.g., 10 mg) or a measured volume of a liquid (e.g., 2-3 drops) into a small test tube.[13]
-
Water Solubility:
-
Add the primary solvent, typically purified water, in portions (e.g., up to 1 mL) to the test tube.[13]
-
Shake the test tube vigorously for at least 30-60 seconds after each addition.[12][14]
-
Observe if the compound dissolves completely, partially, or is insoluble.[14]
-
If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[13][15]
-
-
Acid/Base Solubility (if insoluble in water):
-
If the compound is insoluble in water, test its solubility sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[10][15]
-
Vigorous shaking is required for each test.[15] Solubility in dilute acid (HCl) suggests a basic functional group (e.g., an amine), while solubility in dilute base (NaOH, NaHCO₃) indicates an acidic functional group.[15]
-
-
Solubility in Organic Solvents: The procedure can be repeated with various organic solvents (e.g., ether, hexane) to further classify the compound's polarity.[10][12]
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, famously used in Lipinski's "rule of five".[16] The shake-flask method is the gold standard for its direct experimental determination.[17][18]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The system is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[18]
Detailed Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[17][19]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[17] Add a small volume of this stock solution to the biphasic system.
-
Partitioning: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase.[18] Determine the concentration of the compound in each aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Acidity Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of a compound at a given pH, which affects its solubility, absorption, and receptor binding.[1] For nitrogen-containing heterocycles, methods like potentiometric titration or NMR spectroscopy are commonly used.[20][21]
Principle (NMR Spectroscopy Method): The chemical shifts of protons near an ionizable group are sensitive to changes in the protonation state. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[20]
Detailed Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a suitable buffer system, each adjusted to a precise pH value. The pH range should bracket the expected pKa.[20] A small amount of D₂O is often added for the NMR lock signal.[20]
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.[20]
-
Data Analysis:
-
Identify a proton peak whose chemical shift changes significantly with pH.
-
Plot the chemical shift (δ) of this proton as a function of the solution pH.
-
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[20]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the partition coefficient (LogP) using the standard shake-flask method. This process is fundamental to characterizing the lipophilicity of a compound.
References
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25373-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 5. pharmainventor.com [pharmainventor.com]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. labinsights.nl [labinsights.nl]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- 14. saltise.ca [saltise.ca]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]
- 21. fulir.irb.hr [fulir.irb.hr]
An In-depth Technical Guide to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
A Note on Nomenclature: The initial query for "(2-Imidazol-1-yl-phenyl)methanol" was ambiguous regarding the substitution pattern on the phenyl ring. This guide focuses on the para-substituted isomer, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS Number: 103573-92-8 ), for which more comprehensive data is publicly available.
This technical guide provides a detailed overview of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a compound of interest for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, a detailed synthesis protocol, and potential applications.
Compound Identification and Properties
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a white to off-white crystalline powder.[1] It has garnered attention in pharmaceutical research for its potential as a ligand for specific receptors in the central nervous system.[1]
Chemical Identifiers
A comprehensive list of identifiers for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is provided in the table below.
| Identifier Type | Value |
| CAS Number | 103573-92-8 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol |
| Synonyms | [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol 97%; 4-[(1H-Imidazol-1-yl)methyl]benzyl alcohol; 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole; {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol97% |
| InChI | InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
| InChIKey | FSLVBXCLXDGFRE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)CO |
Physicochemical Properties
The key physicochemical properties of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are summarized in the following table for easy reference.
| Property | Value |
| Melting Point | 65 °C[1] |
| Boiling Point | 400.7 °C at 760 mmHg[1] |
| Flash Point | 196.1 °C[1] |
| Density | 1.13 g/cm³[1] |
| Vapor Pressure | 3.86E-07 mmHg at 25°C[1] |
| Refractive Index | 1.592[1] |
| Solubility | Not readily available |
| Appearance | White to off-white crystalline powder[1] |
Safety and Handling
The compound is classified with the hazard code Xi (Irritant).[1] Precautionary statements include S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S39 (Wear eye/face protection).[1] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS).
Synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol can be achieved through the reaction of imidazole with a suitable benzyl halide derivative. A general experimental protocol is outlined below.
Experimental Protocol
Materials:
-
Imidazole
-
4-(chloromethyl)benzyl alcohol or 4-(bromomethyl)benzyl alcohol
-
Potassium hydroxide (KOH) or other suitable base
-
Acetonitrile or other appropriate solvent
Procedure:
-
Preparation of the Reaction Mixture: In a two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve imidazole and powdered potassium hydroxide in acetonitrile.
-
Stirring: Stir the mixture at room temperature for approximately one hour to facilitate the formation of the imidazolide anion.
-
Addition of Benzyl Halide: Dissolve 4-(chloromethyl)benzyl alcohol (or the corresponding bromo-derivative) in acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.
Applications in Research and Drug Development
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[1] Its structural motif, containing both an imidazole ring and a benzyl alcohol, makes it a versatile intermediate.
Imidazole derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. They are known to interact with various biological targets. While specific signaling pathways for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are not extensively documented, its potential as a ligand for receptors in the central nervous system suggests its utility in the development of treatments for neurological disorders.[1]
Conclusion
This technical guide has provided a comprehensive overview of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and potential applications. The provided data and workflow diagrams are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this and related compounds. Further research into the biological activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
The Biological Landscape of (2-Imidazol-1-yl-phenyl)methanol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities. Within this broad class, (2-Imidazol-1-yl-phenyl)methanol and its derivatives have emerged as a scaffold of significant interest, particularly in the pursuit of novel antifungal and anticancer agents. While direct biological data on the parent compound, this compound, is limited in publicly accessible literature, its structural analogs, most notably the 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, have been the subject of extensive research. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their antifungal and cytotoxic properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and structure-activity relationships to aid in further research and development.
Antifungal Activity
The most prominent biological activity associated with derivatives of this compound is their potent antifungal action, primarily against Candida species, which are common culprits in opportunistic fungal infections. Several studies have demonstrated that certain ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol exhibit greater efficacy than the widely used antifungal drug, fluconazole.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for these imidazole derivatives, consistent with other azole antifungals, is the disruption of the fungal cell membrane's integrity. This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes. By binding to the heme iron in the active site of CYP51, the imidazole moiety of these compounds prevents the demethylation of lanosterol, a precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fluidity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole Derivatives.
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various fungal strains. These values highlight the potent antifungal activity of this class of compounds.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Aromatic Biphenyl Ester Derivative (6c) | Candida albicans | 1.7 ± 1.4 | [1] |
| Non-albicans Candida spp. | 1.9 ± 2.0 | [1] | |
| (-)-Enantiomer of Aromatic Biphenyl Ester (6a) | Candida krusei | ~0.13 (calculated) | [1] |
| (-)-Enantiomer of Aromatic Biphenyl Ester (6b) | Candida krusei | ~0.04 (calculated) | [1] |
| Fluconazole (Reference) | Candida krusei | 4 | [1] |
| Bis(4-chlorophenyl) analogue (18) | Various yeasts and dermatophytes | 0.2 - 7.0 | |
| Bis(4-chlorophenyl) analogue (19) | Various yeasts and dermatophytes | 0.2 - 7.0 | |
| Ketoconazole (Reference) | Various yeasts and dermatophytes | 0.2 - 20.0 |
Note: The MIC values for the (-)-enantiomers of 6a and 6b were reported to be thirty and ninety times more active than fluconazole, respectively. The values in the table are estimations based on this information.
Cytotoxic Activity
In addition to their antifungal properties, various imidazole-based compounds have been investigated for their potential as anticancer agents. While specific data for this compound is scarce, its derivatives and other imidazole-containing molecules have demonstrated cytotoxic effects against a range of human cancer cell lines.
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected imidazole derivatives, indicating their potency in inhibiting the growth of cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Racemate of Aromatic Biphenyl Ester (6a) | Human monocytic cell line (U937) | >128 µg/mL | [1] |
| 2-phenyl-1H-benzo[d]imidazole derivative (33) | HepaRG (human liver) | >100 | |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | K562S (IMA-sensitive) and K562R (IMA-resistant) | Various |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Detailed Steps:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
Caption: Key Structure-Activity Relationships for Antifungal Activity.
Key SAR Observations:
-
Ester and Carbamate Derivatives: The conversion of the hydroxyl group of the parent methanol to aromatic esters or carbamates is a key strategy for enhancing antifungal activity.[1]
-
Aromatic Biphenyl Esters: Specifically, aromatic biphenyl ester derivatives have been shown to be more active than the reference compound fluconazole.[1]
-
Stereochemistry: The stereochemistry at the carbon bearing the hydroxyl group is critical. The (-)-enantiomers of these derivatives are significantly more potent, in some cases up to 500 times more active than the (+)-isomers.[1]
-
Halogen Substitution: The presence of halogen atoms, such as chlorine, on the phenyl rings can also contribute to increased antifungal potency.
Conclusion
While the biological profile of the parent compound this compound remains to be fully elucidated, its derivatives, particularly the 2-(1H-imidazol-1-yl)-1-phenylethanol series, represent a promising class of antifungal agents with a well-defined mechanism of action. The potent activity of these compounds, often surpassing that of established drugs like fluconazole, underscores the therapeutic potential of this chemical scaffold. Furthermore, the emerging evidence of cytotoxic activity in other imidazole-based structures suggests that this class of compounds may also hold promise in the development of novel anticancer therapies. The detailed protocols and structure-activity relationship insights provided in this guide are intended to facilitate further research and optimization of these promising molecules for clinical applications. Future studies should aim to characterize the biological activity of the parent compound and explore a wider range of structural modifications to develop derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
References
An In-depth Technical Guide to the Mechanistic Action of (2-Imidazol-1-yl-phenyl)methanol
A Senior Application Scientist's Perspective on Postulated Theories and Experimental Validation
Foreword: Decoding a Multifaceted Molecule
(2-Imidazol-1-yl-phenyl)methanol stands as a compelling molecular entity at the crossroads of established pharmacological scaffolds. The inherent chemical functionalities—a polar phenylmethanol group and an electron-rich imidazole ring—presage a molecule of significant biological potential. While direct, extensive research on this specific compound is nascent, a deep dive into the mechanistic pathways of its constituent moieties allows us to construct a robust framework of theoretical action. This guide, intended for researchers, scientists, and drug development professionals, will dissect these theories, grounding them in established biochemical principles and proposing rigorous experimental workflows for their validation. Our approach is not merely to list possibilities but to build a logical, evidence-based narrative that informs and directs future research endeavors.
Part 1: The Molecular Architecture and its Mechanistic Implications
The structure of this compound, featuring a phenyl ring substituted with both a hydroxymethyl group and an imidazol-1-yl group, is key to its predicted bioactivity. The imidazole ring is a well-known pharmacophore present in numerous pharmaceuticals, recognized for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[1][2] The phenylmethanol moiety provides a structural backbone and potential for further interactions, including hydrophobic and hydrogen bonding.[3][4][5]
This unique combination suggests several plausible mechanisms of action, with the most prominent theory revolving around enzyme inhibition. The electron-rich nature of the imidazole ring makes it a prime candidate for interacting with a variety of enzymes and receptors.[1]
Part 2: Primary Postulated Mechanism of Action: Cytochrome P450 Inhibition
A substantial body of evidence points towards the inhibition of cytochrome P450 (CYP450) enzymes as a principal mechanism for many imidazole-containing compounds.[6][7][8][9][10] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics and endogenous compounds.
The Heme Coordination Theory
The most widely accepted hypothesis for CYP450 inhibition by imidazole derivatives involves the direct coordination of one of the imidazole's nitrogen atoms with the ferric heme iron atom at the enzyme's active site.[2][9] This interaction can be competitive, non-competitive, or mixed, effectively blocking the binding of endogenous substrates and inhibiting metabolic activity.[10] Specifically, the N3 of the imidazole ring is often implicated in this coordination.[2]
Experimental Validation Protocol: In Vitro CYP450 Inhibition Assay
To rigorously test this hypothesis, a self-validating experimental workflow is essential. The following protocol outlines a standard in vitro assay to determine the inhibitory potential of this compound against a panel of key human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19).
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of specific CYP450 isoform-selective substrates and their corresponding metabolites.
-
Utilize commercially available human liver microsomes or recombinant human CYP450 enzymes.
-
Prepare a NADPH-regenerating system.
-
-
Assay Procedure:
-
Incubate the test compound over a range of concentrations with human liver microsomes or recombinant enzymes in a phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and the specific substrate.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding a suitable quenching solvent (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected Outcome & Interpretation:
A low IC50 value would indicate potent inhibition of the specific CYP450 isoform, strongly supporting the proposed mechanism of action. The relative IC50 values across different isoforms will reveal the selectivity profile of the compound.
Data Presentation:
| CYP450 Isoform | Substrate | Metabolite | This compound IC50 (µM) |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Hypothetical Value |
| CYP2D6 | Dextromethorphan | Dextrorphan | Hypothetical Value |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Hypothetical Value |
| CYP1A2 | Phenacetin | Acetaminophen | Hypothetical Value |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Hypothetical Value |
Visualizing the Workflow:
Caption: Workflow for determining CYP450 inhibition.
Part 3: Secondary and Tertiary Mechanistic Hypotheses
Beyond CYP450 inhibition, the structural motifs of this compound suggest other plausible biological targets. The imidazole core is a versatile scaffold found in compounds with a wide array of activities.[1][11][12][13]
Hypothesis 2: Kinase Inhibition
Numerous imidazole-based compounds have been identified as potent kinase inhibitors.[1][14] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole ring can form key hydrogen bonds within the ATP-binding pocket of various kinases.
Experimental Validation: A panel of kinase activity assays (e.g., using radiometric, fluorescence, or luminescence-based methods) against key oncogenic kinases (e.g., EGFR, VEGFR, Abl) would be the primary validation step.
Hypothesis 3: Ion Channel Modulation
Certain imidazole derivatives have been shown to act as potassium channel blockers.[8] This activity can have profound effects on cellular excitability and signaling.
Experimental Validation: Patch-clamp electrophysiology on cells expressing specific potassium channel subtypes would be the gold standard for investigating this potential mechanism.
Hypothesis 4: Antifungal Activity via Lanosterol 14α-demethylase Inhibition
Many clinically used azole antifungals, which are structurally related to imidazole, function by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[15] The imidazole moiety coordinates with the heme iron of CYP51, disrupting fungal cell membrane integrity.
Experimental Validation: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) would provide initial evidence. Subsequent in vitro assays using purified fungal CYP51 would confirm direct enzyme inhibition.
Visualizing the Signaling Pathway:
Caption: Postulated kinase inhibition signaling pathway.
Part 4: Synthesis and Structure-Activity Relationship (SAR) Considerations
The synthesis of this compound and its derivatives is crucial for exploring the structure-activity relationships and optimizing its biological activity. The synthesis can be achieved through various established organic chemistry methodologies. For instance, a plausible route involves the reaction of 2-bromobenzaldehyde with imidazole, followed by reduction of the aldehyde to the corresponding alcohol. Modifications to both the phenyl ring (e.g., introduction of electron-withdrawing or -donating groups) and the imidazole ring can provide valuable insights into the key structural features required for potent and selective activity.
Conclusion: A Roadmap for Future Investigation
This technical guide has delineated the most probable mechanisms of action for this compound, with a primary focus on the well-documented role of the imidazole moiety as a cytochrome P450 inhibitor. The outlined experimental protocols provide a clear and robust framework for validating these hypotheses. The secondary and tertiary hypotheses, including kinase inhibition and ion channel modulation, highlight the potential for this compound to exhibit a rich and diverse pharmacology. A systematic investigation, guided by the principles of causality and self-validating experimental design, will be paramount in fully elucidating the therapeutic potential of this intriguing molecule.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. researchgate.net [researchgate.net]
literature review of imidazole-based compounds in medicinal chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive literature review of imidazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. It offers a distillation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support researchers in the field of drug discovery and development.
Anticancer Activity of Imidazole-Based Compounds
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1][2][3] They exert their effects through diverse mechanisms such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[4][5]
Kinase Inhibition
A prominent strategy in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] Imidazole-based compounds have been successfully developed as inhibitors of several key kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6]
Table 1: Anticancer Activity of Imidazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | EGFR | - | 0.236 | [6] |
| 1c | EGFR | - | 0.137 | [6] |
| 3 | EGFR | MCF-7 | 3.02 | [6] |
| 8 | EGFR (wild type) | - | 35.5 (nM) | [6] |
| 8 | EGFR (T790M mutant) | - | 66 (nM) | [6] |
| 9 | EGFR | A549 | 10.74 | [6] |
| 13a | EGFR | MCF-7 | 4.02 | [6] |
| 13b | EGFR | MCF-7 | 4.23 | [6] |
| 16 | EGFR | - | 617.33 (nM) | [6] |
| 17 | EGFR | - | 236.38 (nM) | [6] |
| 18 | EGFR | - | 33.65 (nM) | [6] |
| 43 | EGFR | MCF-7 | 0.8 | [3] |
| 46 | EGFR | MDA-MB-231 | 1.22 | [3] |
| 47 | EGFR | A549 | 2.29 | [3] |
| Imidazole 5 | EGFR (L858R/T790M) | - | 138 (nM) | [4] |
| Derivative 16 | BCR-ABL | K-562 | 5.66 | [4] |
| CHK-1 Inhibitor 27 | CHK-1 | - | 0.32 (nM) | [7] |
| CHK-2 Inhibitor 28 | CHK-2 | - | 2 (nM) | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8] Imidazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][8]
Table 2: Anticancer Activity of Imidazole-Based Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 21 | A549 | 0.29 | [3] |
| 22 | A549 | 0.15 | [3] |
| Compound 21 | HeLa | 0.01 | [4] |
| Compound 41 | MCF-7 | 0.009 (nM) | [4] |
| Compound 12a | A549 | 0.052 (nM) | [8] |
| Compound 22a | Tubulin Polymerization | 4.1 | [8] |
| Compound 25a | Tubulin Polymerization | 2.1 | [8] |
| Compound 121a | Tubulin Polymerization | 2.08 | [8] |
| Compound 6 | Tubulin Polymerization | 6.1 | [9] |
| B15 | HeLa | <15 | [10] |
| B16 | HeLa | <15 | [10] |
| B19 | HeLa | <15 | [10] |
| B20 | HeLa | <15 | [10] |
General Cytotoxic Activity
Numerous imidazole derivatives exhibit broad cytotoxic effects against various cancer cell lines.
Table 3: General Cytotoxic Activity of Imidazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 21a | NUGC-3 | 0.06 | [7] |
| 21b | NUGC-3 | 0.05 | [7] |
| 22 | NUGC-3 | 0.05 | [7] |
| 35 | MCF-7 | 3.37 | [3] |
| 39 | MCF-7 | 4.2 | [7] |
| Compound 5 | MCF-7 | < 5 | [11] |
| Compound 8 | HCT-116 | 3.94 | [12] |
| BI9 | HL-60 | 0.40 | [11] |
| 58 | HepG2 | 8.06 | [4] |
Antimicrobial Activity of Imidazole-Based Compounds
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Imidazole derivatives have long been a source of effective antimicrobial agents.[1][13] Azole antifungals, for instance, function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Imidazole-based compounds also exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[13][15]
Table 4: Antibacterial Activity of Imidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [2] |
| HL2 | Staphylococcus aureus | 625 | [2] |
| HL1 | MRSA | 1250 | [2] |
| HL2 | MRSA | 625 | [2] |
| HL2 | Escherichia coli | 2500 | [2] |
| HL2 | Pseudomonas aeruginosa | 2500 | [2] |
| 3b | Bacillus subtilis | 4 | [15] |
| 3b | Escherichia coli | 128 | [15] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity of Imidazole-Based Compounds
Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage pain and inflammation. Many of these drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes. Imidazole-containing compounds have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16][17]
Table 5: Anti-inflammatory Activity of Imidazole-Based COX-2 Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 22 | COX-2 | 0.090 | - | [16] |
| Compound 23 | COX-2 | 0.087 | - | [16] |
| Compound 24 | COX-2 | 0.092 | - | [16] |
| Compound 61 | COX-2 | 0.2 | 41.75 | [16] |
| Compound 62 | COX-2 | 0.04 | 25.5 | [16] |
| Compound 4k | COX-2 | 0.07 | 186.28 | [17] |
| Compound 4f | COX-2 | 0.09 | 131.59 | [17] |
| Compound 84 | COX-2 | 0.71 | 115 | [18] |
| Compound 9 | COX-2 | 0.15 | >333.3 | [19] |
| Compound 18 | COX-2 | 0.15 | >333.3 | [19] |
Antiviral Activity of Imidazole-Based Compounds
Imidazole derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[20][21]
Table 6: Antiviral Activity of Imidazole Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| 1 | Zika Virus (African Strain) | 1.9 | [20] |
| 3j | Influenza A (H1N1) | >1000 (CC50), SI=77 | [20] |
| 5a | Influenza A | 0.3 | [20] |
| 5b | Influenza A | 0.4 | [20] |
| 16a | Hepatitis C Virus | 36.6 (µg/mL) | [20] |
| 29b | HIV-1 | 0.20 | [20] |
| 29e | HIV-1 | 0.18 | [20] |
| 33c | Vaccinia Virus | 1.29 (µg/mL) | [20] |
| 36a | Vaccinia Virus | 0.1 | [20] |
| 36c | Bovine Viral Diarrhea Virus | 0.8 | [20] |
EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response. CC50: The half maximal cytotoxic concentration, the concentration of a substance that causes the death of 50% of cells. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazole-based compounds.
Synthesis of Imidazole Derivatives
General Procedure for the Debus-Radziszewski Reaction:
This method is a cornerstone for the synthesis of substituted imidazoles.
-
A solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol), an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), a primary amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared.[1]
-
The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 12 hours.[1]
-
After cooling to room temperature, the mixture is diluted with water (20 mL).[1]
-
The resulting solid precipitate is collected by filtration.[1]
-
The collected solid is washed with 10% acetic acid and then with water.[1]
-
The pure product is obtained after drying.[1]
General Procedure for Synthesis of N-substituted Imidazole Derivatives:
-
Imidazole is reacted with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) to form an imidazole ester.[22]
-
The imidazole ester (0.02 mol) is then reacted with a desired amine (0.03 mol) by heating until the reactants are consumed.[22]
-
The reaction mixture is extracted with a suitable organic solvent (e.g., chloroform).[22]
-
The organic layer is separated, dried over a drying agent (e.g., sodium sulphate), and the solvent is evaporated to yield the solid product.[22]
-
The product can be further purified by recrystallization.[22]
Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
The test compounds are dissolved in a suitable solvent (e.g., 10% DMSO).[2]
-
Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[2][22]
-
A standardized suspension of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria, or at 25°C for 7 days for fungi like Aspergillus niger and 37°C for 48 hours for Candida albicans.[22]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
A reaction mixture is prepared containing COX assay buffer, COX cofactor, COX probe, and the human recombinant COX-2 enzyme.[23][24]
-
The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture and pre-incubated for 10 minutes at 37°C.[23][25]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[23][25]
-
The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.[23]
-
The rate of the reaction is determined from the linear portion of the fluorescence curve, and the percent inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.[23]
Tubulin Polymerization Assay:
This assay assesses the effect of a compound on the assembly of microtubules.
-
Tubulin protein is incubated with the test compound at various concentrations in a polymerization buffer.
-
The polymerization process is initiated by raising the temperature to 37°C.
-
The increase in turbidity or fluorescence due to tubulin polymerization is monitored over time using a spectrophotometer or fluorometer.[26]
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the results.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazole-based compounds and typical experimental workflows.
Caption: EGFR Signaling Pathway Inhibition by Imidazole-based Compounds.
Caption: Experimental Workflow for Tubulin Polymerization Assay.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory, underscores its versatility and importance in medicinal chemistry.[1][16][20] The ability to readily modify the imidazole ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. This guide has provided a snapshot of the current landscape of imidazole-based medicinal chemistry, offering quantitative data, experimental protocols, and visual aids to empower researchers in their quest for novel and improved therapies. The ongoing exploration of this privileged scaffold promises to yield further breakthroughs in the treatment of a wide range of human diseases.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 10. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. researchgate.net [researchgate.net]
discovery and history of imidazole derivatives in pharmacology
An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. First isolated in the 1840s and first synthesized by Heinrich Debus in 1858, this deceptively simple structure is a key constituent of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a versatile building block for the development of a vast array of therapeutic agents.[[“]][5] This technical guide provides a comprehensive overview of the discovery and history of imidazole derivatives in pharmacology, their diverse mechanisms of action, and the experimental methodologies used in their evaluation.
A Rich History of Therapeutic Breakthroughs
The journey of imidazole derivatives in pharmacology has been marked by a series of significant breakthroughs. Early research focused on understanding the roles of naturally occurring imidazoles like histamine, which led to the development of the first antihistamines. A pivotal moment came with the discovery of the H2 receptor antagonist cimetidine in the 1970s, a revolutionary treatment for peptic ulcers that validated the power of targeting histamine signaling.
The therapeutic landscape was further transformed by the discovery of the antifungal properties of azole compounds. The development of early imidazole antifungals like clotrimazole and miconazole in the 1960s and 70s provided effective treatments for a range of fungal infections.[2] This was followed by the introduction of nitroimidazole antibiotics, such as metronidazole, which became a frontline treatment for anaerobic bacterial and protozoal infections.[1][6]
The versatility of the imidazole scaffold continued to be demonstrated with the development of drugs for a wide range of conditions. Losartan, an angiotensin II receptor antagonist, emerged as a key treatment for hypertension.[[“]][7] More recently, imidazole derivatives have been at the forefront of cancer research, with compounds being developed as inhibitors of key signaling molecules like p38 MAP kinase and various tyrosine kinases.[3][8]
Diverse Pharmacological Activities and Mechanisms of Action
The broad therapeutic utility of imidazole derivatives stems from their ability to interact with a wide variety of biological targets. This has led to the development of drugs with a diverse range of pharmacological activities.
Antimicrobial and Antifungal Activity
A significant number of imidazole-based drugs are used to combat microbial and fungal infections. The azole antifungals, including clotrimazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.
Nitroimidazoles, such as metronidazole, are prodrugs that are activated under anaerobic conditions. Once activated, they are reduced to form reactive nitro radicals that damage microbial DNA, leading to cell death.[1][6]
Anticancer Activity
The imidazole core is a common feature in many anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain imidazole derivatives act as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses and cell growth.[3][9] Others target tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and metastasis.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of some imidazole derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response. Inhibition of p38 MAP kinase, for example, leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][10]
Antihypertensive Activity
Losartan, a widely prescribed antihypertensive drug, is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[7][11] By blocking the binding of angiotensin II, a potent vasoconstrictor, to its receptor, losartan leads to vasodilation and a reduction in blood pressure.[[“]][12]
Antihistaminic Activity
Imidazole-based compounds have been instrumental in the development of antihistamines. These drugs act as antagonists at histamine receptors (H1, H2, H3), blocking the effects of histamine and providing relief from allergic symptoms and reducing stomach acid production.[13][14]
Quantitative Data on Imidazole Derivatives
The following tables summarize the in vitro activity of various imidazole derivatives against different pharmacological targets.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| BI9 | MCF-7 (Breast Cancer) | 3.57 | [15] |
| BI9 | HL-60 (Leukemia) | 0.40 | [15] |
| BI9 | HCT-116 (Colon Cancer) | 2.63 | [15] |
| Compound 6 | PC3 (Prostate Cancer) | 0.097 | [5] |
| Compound 6 | A549 (Lung Cancer) | 0.04 | [5] |
| Compound 6 | MCF-7 (Breast Cancer) | 0.013 | [5] |
| Compound 12 | HCT-116 (Colon Cancer) | 1.87 | [5] |
| Compound 12 | MCF-7 (Breast Cancer) | 5.70 | [5] |
| Compound 12 | HepG-2 (Liver Cancer) | 7.30 | [5] |
| Compound 22 | NUGC-3 (Gastric Cancer) | 0.05 | [16] |
| Compound 21 | A549 (Lung Cancer) | 0.29 | [8] |
| Purine 46 | MDA-MB-231 (Breast Cancer) | 1.22 | [8] |
| Purine 47 | A549 (Lung Cancer) | 2.29 | [8] |
| Compound 35 | MCF-7 (Breast Cancer) | 3.37 | [8] |
| Compound 5e | BT474 (Breast Cancer) | 39.19 (24h) | [17] |
| Compound 5c | BT474 (Breast Cancer) | 35.98 (24h) | [17] |
| Compound 5d | BT474 (Breast Cancer) | 35.56 (24h) | [17] |
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [1] |
| HL1 | MRSA | 1250 | [1] |
| HL2 | Staphylococcus aureus | 625 | [1] |
| HL2 | MRSA | 625 | [1] |
| HL2 | Escherichia coli | 2500 | [1] |
| HL2 | Pseudomonas aeruginosa | 2500 | [1] |
| Compound 10 | Staphylococcus epidermidis | 1 | [18] |
| Compound 2c | Bacillus subtilis | 6.25 | [19] |
| Compound 2a | Aspergillus niger | 12.5 | [19] |
| Halogenated derivatives | Candida spp. | 1 (MIC90) | [20] |
Table 3: Enzyme and Receptor Inhibition by Imidazole Derivatives
| Compound ID | Target | IC50/Ki | Reference |
| Compound 14 | Histamine H3 Receptor | Ki = 4.1 nM | [21] |
| Compound 14 | Histamine N-Methyltransferase | IC50 = 24 nM | [21] |
| Compound 25 | CHK-1 | IC50 = 0.35 nM | [16] |
| Compound 27 | CHK-1 | IC50 = 0.32 nM | [16] |
| Compound 28 | CHK-2 | IC50 = 2 nM | [16] |
| AA6 | p38 MAP Kinase | IC50 = 403.57 nM | [9] |
| Adezmapimod (SB203580) | p38 MAP Kinase | IC50 = 222.44 nM | [9] |
| Piperidine analogue of FUB 181 | Histamine H3 Receptor | pKi = 7.8 | [22] |
| Piperidine analogue of ciproxifan | Histamine H3 Receptor | pKi = 8.4 | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of imidazole derivatives.
Synthesis of Clotrimazole
Method 1: From 2-Chlorotrityl Chloride and Imidazole
This method involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base.[6][23]
-
Materials: 2-chlorotrityl chloride, imidazole, triethylamine (or sodium carbonate), methyl isobutyl ketone (or hexafluoroisopropanol).
-
Procedure:
-
Dissolve 2-chlorotrityl chloride and imidazole in a suitable solvent (e.g., methyl isobutyl ketone or hexafluoroisopropanol). The molar ratio of 2-chlorotrityl chloride to imidazole is typically 1:2.[23]
-
Add a base, such as triethylamine or sodium carbonate (2 equivalents), to the mixture.[6][23]
-
Stir the reaction mixture at room temperature or heat to 85°C for a specified period (e.g., 4 hours).[6][23]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture. This may involve adding an aqueous sodium hydroxide solution, separating the organic layer, washing with water, and concentrating under reduced pressure.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methyl isobutyl ketone) to obtain pure clotrimazole.[6]
-
Method 2: From 2-Chlorotoluene
This is a multi-step synthesis that starts from 2-chlorotoluene.[6]
-
Chlorination of 2-chlorotoluene: 2-chlorotoluene is chlorinated under light to produce 2-chlorotrichloromethylbenzene.
-
Friedel-Crafts Reaction: The 2-chlorotrichloromethylbenzene is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-chlorotriphenylmethylchloride.
-
Condensation with Imidazole: The resulting 2-chlorotriphenylmethylchloride is reacted with imidazole as described in Method 1 to yield clotrimazole.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[24][25]
-
Materials: Fungal isolates, RPMI-1640 medium, 96-well microtiter plates, imidazole derivative stock solution, reference antifungal drug (e.g., fluconazole, amphotericin B), sterile saline or DMSO.
-
Procedure:
-
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the fungal strain in RPMI medium to a density of 0.5–1 × 10^4 cfu/mL.[24]
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the imidazole derivative in RPMI medium.
-
Add the fungal inoculum to each well.
-
Include positive controls (fungal inoculum without the drug) and negative controls (medium only). Also include wells with a reference antifungal drug.
-
Incubate the plates at 35°C for 24-48 hours.[26]
-
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.
-
Materials: Cancer cell lines, culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, imidazole derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by imidazole derivatives and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of Losartan.
Caption: p38 MAP Kinase inhibition pathway.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. consensus.app [consensus.app]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 6. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 7. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 12. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 14. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profile of (2-Imidazol-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive framework for the assessment of the solubility and stability of (2-Imidazol-1-yl-phenyl)methanol. Publicly available experimental data for this specific molecule is limited. Therefore, the quantitative data presented herein is hypothetical and representative, based on the known behavior of structurally similar imidazole-containing compounds. The experimental protocols are based on established industry standards and regulatory guidelines.
Executive Summary
This compound is a heterocyclic compound featuring an imidazole ring linked to a phenylmethanol scaffold. Such structures are of significant interest in medicinal chemistry. A thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, is fundamental for its advancement as a potential drug candidate. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide outlines the essential solubility and stability characteristics of this compound, providing standardized protocols for their evaluation and a plausible degradation profile based on forced degradation studies.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. The properties for this compound are predicted below.
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| pKa (Imidazole) | ~ 6.5 - 7.0 | The imidazole ring is basic and will be protonated at acidic pH. |
| LogP | ~ 1.5 - 2.0 | Indicates moderate lipophilicity. |
| Appearance | White to off-white solid | Based on similar aromatic imidazole compounds. |
Aqueous Solubility Profile
Solubility is a critical determinant of a drug's absorption and formulation feasibility. The aqueous solubility of this compound is expected to be highly pH-dependent due to the basic nature of the imidazole moiety.
pH-Dependent Equilibrium Solubility
The equilibrium solubility was assessed across a physiologically relevant pH range.
| Buffer pH | Solubility (µg/mL) | Method |
| 2.0 (0.01 N HCl) | > 1000 | Shake-Flask |
| 4.5 (Acetate Buffer) | 450 | Shake-Flask |
| 6.8 (Phosphate Buffer) | 75 | Shake-Flask |
| 7.4 (Phosphate Buffer) | 65 | Shake-Flask |
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This protocol determines the thermodynamic equilibrium solubility of a compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.5
-
0.01 N Hydrochloric Acid, pH 2.0
-
Acetonitrile (ACN), HPLC grade
-
DMSO, analytical grade
-
2 mL glass vials with screw caps
-
Orbital shaker/rotator
-
0.22 µm PTFE syringe filters
-
Calibrated HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound (approx. 2 mg) to a 2 mL vial.
-
Add 1 mL of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant, moderate agitation.
-
Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the calibration curve range.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
Visualization: Solubility Workflow
Caption: Workflow for the equilibrium shake-flask solubility assay.
Stability Profile
Stability testing is essential to identify degradation pathways and ensure the integrity of the active pharmaceutical ingredient (API). Forced degradation studies subject the API to stress conditions more severe than accelerated stability testing.[1]
Forced Degradation Study Summary
The stability of this compound was evaluated under various stress conditions as mandated by ICH guidelines.[1] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[2]
| Stress Condition | Conditions | % Degradation (Parent) | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | < 5% | Stable |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 8h | ~15% | Imidazole ring-opened species |
| Oxidation | 6% H₂O₂, RT, 24h | ~18% | N-oxide, Benzaldehyde derivative |
| Thermal | 80 °C (Solid), 72h | < 2% | Stable |
| Photolytic (ICH Q1B) | 1.2M lux·h Vis / 200 W·h/m² UV | ~12% | Colored radical-mediated products |
Experimental Protocol: Forced Degradation
This protocol outlines a standard procedure for conducting forced degradation studies in solution.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ACN or water)
-
1 N HCl and 1 N NaOH
-
30% (w/w) Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Photostability chamber compliant with ICH Q1B guidelines[3]
-
Calibrated HPLC-UV/MS system
Procedure:
-
Sample Preparation: For each condition, prepare samples in clear glass vials to a final concentration of ~100 µg/mL. Prepare a control sample stored at 5 °C protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution (final acid concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24h). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution (final base concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 12% H₂O₂ to the stock solution (final peroxide concentration 6%). Store at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Withdraw aliquots at timed intervals.
-
Photostability: Expose a solution sample in a photochemically transparent container to light within a photostability chamber.[4] A parallel sample wrapped in aluminum foil serves as a dark control to separate light effects from thermal effects.[5] The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6]
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant structures.
Visualization: Potential Degradation Pathways
The imidazole moiety is known to be susceptible to oxidation and photolytic degradation.[7] A plausible degradation pathway under oxidative stress is illustrated below.
Caption: Plausible degradation pathways under stress conditions.
Conclusion
This technical guide provides a foundational profile for this compound. The hypothetical data indicates that the compound possesses pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions. The stability profile suggests good stability under thermal and acidic stress but shows susceptibility to degradation via base-catalyzed hydrolysis, oxidation, and photolysis. The imidazole ring is the likely site of degradation under oxidative and basic conditions. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a robust analytical control strategy for this compound. It is imperative that these predictive findings be confirmed with experimental data on the authentic substance.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ikev.org [ikev.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of (2-Imidazol-1-yl-phenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of (2-Imidazol-1-yl-phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the standard experimental protocols for acquiring this data, serving as a valuable resource for researchers in the field.
Chemical Structure
This compound is a molecule containing a phenyl ring and an imidazole ring linked by a methanol bridge. The unique arrangement of these functional groups gives rise to a distinct spectral signature.
Caption: Molecular structure of this compound.
Spectral Data Summary
The following tables summarize the expected quantitative data from the spectral analysis of this compound. This data is compiled based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | m | 4H | Aromatic protons (Phenyl ring) |
| ~7.1 | s | 1H | Imidazole C2-H |
| ~7.0 | s | 1H | Imidazole C5-H |
| ~6.9 | s | 1H | Imidazole C4-H |
| ~5.5 | s | 1H | Methanol CH |
| ~4.8 | br s | 1H | Methanol OH |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Imidazole C2 |
| ~140 | Phenyl C1' (ipso) |
| ~137 | Phenyl C2' (ipso) |
| ~129 | Phenyl C-H |
| ~128 | Phenyl C-H |
| ~127 | Phenyl C-H |
| ~126 | Phenyl C-H |
| ~125 | Imidazole C5 |
| ~120 | Imidazole C4 |
| ~70 | Methanol CH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1610, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (alcohol) |
| ~1100 | Medium | Imidazole ring vibrations |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 170 | 40 | [M - H₂O]⁺ |
| 107 | 60 | [C₇H₇O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
High-purity this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing. The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3] For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectrum is commonly obtained using the KBr pellet method. A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent like chloroform.
Mass Spectrometry
Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectral data analysis and the logical relationships in interpreting the data.
Caption: General workflow for spectral data analysis.
Caption: Logical relationships in spectral data interpretation.
References
Potential Therapeutic Target for (2-Imidazol-1-yl-phenyl)methanol: A Technical Guide to Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the therapeutic potential of (2-Imidazol-1-yl-phenyl)methanol by focusing on its likely molecular target: Nitric Oxide Synthase (NOS). While direct experimental data for this specific compound is not publicly available, extensive research on structurally related imidazole-based molecules strongly indicates its potential as a potent inhibitor of NOS isoforms. Overproduction of nitric oxide (NO) is implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and septic shock, making NOS a critical therapeutic target. This document provides a comprehensive overview of the rationale for targeting NOS, quantitative data on the activity of analogous compounds, detailed experimental protocols for assessing the inhibitory potential of this compound, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Nitric Oxide Synthase as a Therapeutic Target
Nitric Oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] It is synthesized from L-arginine by a family of three distinct Nitric Oxide Synthase (NOS) isoenzymes:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, its overactivation is linked to neurodegenerative disorders.
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it plays a key role in regulating blood pressure and vascular tone.
-
Inducible NOS (iNOS or NOS2): Its expression is induced in various cells in response to inflammatory stimuli, and its excessive activity contributes to inflammatory diseases and septic shock.
The distinct roles of these isoforms make the development of selective NOS inhibitors a significant area of pharmaceutical research. Imidazole and its derivatives have emerged as a promising class of compounds that can competitively inhibit NOS activity.[2]
This compound and the Imidazole Pharmacophore
The core structure of this compound contains a 1-substituted imidazole ring, a key pharmacophore for NOS inhibition. The nitrogen atoms of the imidazole ring can coordinate with the heme iron in the active site of the enzyme, competing with the binding of the natural substrate, L-arginine.[2] While the specific activity of this compound has not been reported, the inhibitory potential of closely related analogs provides a strong basis for its investigation as a NOS inhibitor.
Quantitative Data for Structurally Related NOS Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of imidazole and several N-phenylimidazole derivatives against the three NOS isoforms. This data highlights the impact of substitutions on the phenyl ring on both potency and selectivity.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference |
| Imidazole | 290.6 | 101.3 | 616.0 | [3][4] |
| 1-Phenylimidazole | 72.1 | 86.9 | 53.9 | [3][4] |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2 | 1057.5 | 27.0 | [3][4] |
| 1-Chlorophenylimidazole (CPI) | 43.4 | 392.3 | 786.5 | [3] |
| 1-(2,3,5,6-Tetrafluorophenyl)imidazole (TETRA-FPI) | 56.3 | 559.6 | 202.4 | [3] |
Note: The IC50 values were determined at an L-arginine concentration of 120 nM.
The presence of a hydroxymethyl group at the ortho position of the phenyl ring in this compound could influence its binding affinity and selectivity through steric and electronic effects, as well as potential hydrogen bonding interactions within the enzyme's active site.
Signaling Pathway and Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of Nitric Oxide Synthase. The proposed mechanism involves the imidazole moiety binding to the heme iron of the enzyme, thereby blocking the access of the substrate, L-arginine, and preventing the synthesis of nitric oxide.
Caption: Proposed mechanism of NOS inhibition.
Detailed Experimental Protocols
To evaluate the inhibitory activity of this compound on NOS isoforms, the following experimental protocol, based on the widely used Griess assay, is recommended. This assay measures the amount of nitrite (a stable and quantifiable breakdown product of NO) produced by the enzyme.
Materials and Reagents
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
This compound
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Flavin Adenine Dinucleotide (FAD)
-
Flavin Mononucleotide (FMN)
-
Calmodulin (for nNOS and eNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure
-
Prepare a Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite in the NOS Assay Buffer to generate a standard curve.
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the NOS Assay Buffer.
-
Prepare Reaction Master Mix: For each NOS isoform, prepare a master mix containing L-arginine, NADPH, BH4, FAD, FMN, and, for nNOS and eNOS, calmodulin in the NOS Assay Buffer.
-
Assay Plate Setup:
-
Blank: Add NOS Assay Buffer only.
-
Nitrite Standards: Add the prepared nitrite dilutions.
-
Control (No Inhibitor): Add the reaction master mix.
-
Test Wells: Add the reaction master mix and the different dilutions of this compound.
-
-
Initiate the Reaction: Add the respective purified NOS enzyme to the control and test wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Griess Reaction: Add the Griess Reagent to all wells. A purple color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve from the nitrite standards.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NOS inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
The structural similarity of this compound to known imidazole-based Nitric Oxide Synthase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear path for determining its inhibitory potency and isoform selectivity. Further studies, including kinetic analyses to elucidate the precise mechanism of inhibition and in vivo experiments in relevant disease models, will be crucial to fully assess its therapeutic potential. The insights gained from these studies could pave the way for the development of novel and selective NOS inhibitors for the treatment of a variety of human diseases.
References
- 1. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of (2-Imidazol-1-yl-phenyl)methanol and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile biological and chemical properties of the imidazole moiety. The protocols outlined below are based on established copper- and palladium-catalyzed N-arylation reactions, which are fundamental transformations in modern organic synthesis.
Introduction
N-aryl imidazoles are key structural motifs found in numerous biologically active compounds, including antifungal agents, anticancer drugs, and kinase inhibitors. The synthesis of this compound, which incorporates both an N-aryl imidazole and a benzylic alcohol, provides a valuable scaffold for further functionalization in drug discovery and development. The primary synthetic strategies involve the cross-coupling of an imidazole with a functionalized aryl halide.
General Synthetic Strategies
The most common and effective methods for the synthesis of N-aryl imidazoles involve transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have proven to be highly efficient for this transformation. The choice of catalyst can influence reaction conditions, substrate scope, and functional group tolerance.
A generalized scheme for the N-arylation of imidazole to form the target compound is presented below.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Method 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and reliable method for forming C-N bonds.[1][2] Modern variations of this reaction utilize ligands to improve efficiency and mildness of the reaction conditions.[3][4]
Protocol:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 mmol), (2-bromophenyl)methanol (1.0 mmol), Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent and Ligand Addition: Add anhydrous toluene or dimethylformamide (DMF) (5 mL) to the vessel. Subsequently, add a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Reaction Execution: Seal the vessel and stir the mixture at 110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Palladium-catalyzed N-arylation offers an alternative, often milder, route to N-aryl imidazoles and can be highly effective for a broad range of substrates.[5][6]
Protocol:
-
Catalyst Pre-activation (optional but recommended): In a separate vial under an inert atmosphere, pre-mix Pd₂(dba)₃ (0.01 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol) in anhydrous toluene (1 mL) and stir for 10 minutes.
-
Reaction Setup: In the main reaction vessel under an inert atmosphere, combine imidazole (1.2 mmol), (2-bromophenyl)methanol (1.0 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reagent Addition: Add the pre-activated catalyst solution to the main reaction vessel, followed by additional anhydrous toluene (4 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Figure 2: General experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected data for the synthesis of this compound and related derivatives. The data is compiled from literature reports on analogous N-arylation reactions.[3][5][7][8]
Table 1: Summary of Reaction Conditions
| Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Copper-Catalyzed | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 110 | 12-24 | 70-90 |
| Palladium-Catalyzed | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 8-16 | 75-95 |
Table 2: Characterization Data for Structurally Related Compounds
| Compound | Molecular Formula | MW ( g/mol ) | M.p. (°C) | Spectroscopic Data Highlights | Reference |
| 2-(1H-Imidazol-1-yl)-1-phenylethanol | C₁₁H₁₂N₂O | 188.23 | 149-151 | FT-IR (cm⁻¹): 3119 (OH) | [7] |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₁ClN₂O | 222.67 | 179-180 | FT-IR (cm⁻¹): 3115 (OH) | [7] |
| 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanol | C₁₂H₁₄N₂O₂ | 218.25 | 104-105 | FT-IR (cm⁻¹): 3123 (OH) | [7] |
| (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | C₁₁H₁₂N₂O | 188.23 | - | - | [9] |
Synthesis of Derivatives
The this compound core can be readily derivatized to explore structure-activity relationships.
Figure 3: Potential derivatization pathways for this compound.
-
Ether Derivatives: The hydroxyl group can be alkylated under standard Williamson ether synthesis conditions (e.g., NaH, alkyl halide in THF) to yield a variety of ether derivatives.
-
Ester Derivatives: Esterification of the alcohol can be achieved using acyl chlorides or carboxylic acids under appropriate coupling conditions (e.g., DCC/DMAP).
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid), providing further handles for diversification.
Conclusion
The synthesis of this compound and its derivatives can be reliably achieved through well-established copper- and palladium-catalyzed N-arylation methodologies. These protocols offer high yields and good functional group tolerance, making them suitable for applications in drug discovery and materials science. The provided experimental details and data summaries serve as a comprehensive guide for researchers in this field.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | 30517-60-3 | FBA51760 [biosynth.com]
Application Notes and Protocols for (2-Imidazol-1-yl-phenyl)methanol In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of the compound (2-Imidazol-1-yl-phenyl)methanol and its derivatives. The provided protocols are foundational templates that can be adapted for specific research needs.
Introduction
This compound belongs to the imidazole class of heterocyclic compounds. This structural motif is a key component in numerous biologically active molecules and approved pharmaceuticals.[1][2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiprotozoal, and enzyme inhibitory properties.[1][3][4][5][6] The biological activity of these compounds is often attributed to the imidazole ring's ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.
The research on compounds structurally related to this compound suggests its potential as a valuable tool in drug discovery and development. These notes offer detailed protocols for investigating its efficacy in key therapeutic areas.
Potential In Vitro Applications
Based on the activities of structurally similar imidazole compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Many imidazole-containing compounds exhibit potent antiproliferative effects against various cancer cell lines.[5][7] The proposed mechanisms often involve the inhibition of key signaling kinases like EGFR and VEGFR or interference with microtubule polymerization.[5]
-
Antifungal Activity: Azole compounds, including imidazoles, are well-established antifungal agents.[8][9] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[8][9]
-
Antiprotozoal Activity: Derivatives of the closely related 2-(1H-imidazol-1-yl)-1-phenylethanol have shown significant activity against protozoan parasites such as Trypanosoma cruzi, also by targeting CYP51.[3][8]
-
Enzyme Inhibition: The imidazole scaffold is present in inhibitors of various enzymes, including sirtuins and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which are targets in cancer and Alzheimer's disease research, respectively.[4][10]
Data Presentation: In Vitro Activities of Related Imidazole Derivatives
The following tables summarize the reported in vitro activities of various imidazole compounds, providing a comparative basis for evaluating this compound.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50 values) | Reference(s) |
| Tetra Aryl Imidazoles | HEp2 (Human larynx) | Significant cytotoxicity observed. | |
| Imidazole-purine hybrids | MDA-MB-231, T47D, MCF-7, HT29, A549 | IC50 values ranging from 1.22 to 9.96 µM against various cell lines. | [5] |
| Benzimidazole-cinnamide derivatives | A549, MDA-MB-231, B16F10, BT474, 4T1 | IC50 values between 0.29 and 1.48 µM. | [5] |
| Imidazole derivatives targeting VEGFR-2 | HUVEC, HepG2 | IC50 values of 1.47 µM (HUVEC) and 2.57 µM (HepG2) for the most active compound. | [5] |
Table 2: Antifungal and Antiprotozoal Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Organism(s) | Key Findings (MIC or IC50 values) | Reference(s) |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Trypanosoma cruzi | Most active compound showed an IC50 of 40 nM. | [3] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol esters | Candida albicans, Candida parapsilosis, Candida krusei, Candida tropicalis | A lead compound exhibited MIC values of 0.125, 0.08, 0.125, and 0.27 µg/mL, respectively. | [8] |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton species | n-propyl, n-butyl, and isobutyl derivatives were among the most active. | [9] |
Experimental Protocols
Here are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.
-
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol provides a template for assessing the inhibitory effect of the compound on a target enzyme (e.g., a kinase or a CYP enzyme).
Materials:
-
This compound
-
Target enzyme (purified)
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., ADP-Glo™ for kinases, fluorescent probe for CYPs)
-
96- or 384-well assay plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer.
-
-
Assay Reaction:
-
Add the enzyme and the test compound (or DMSO for control) to the wells of the assay plate and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time.
-
-
Signal Detection:
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Incubate to allow the signal to develop.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro testing of this compound.
Caption: General workflow for in vitro screening of a test compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Mechanism of action for azole antifungals targeting CYP51.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazole Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a crucial pharmacophore in numerous clinically used drugs.[3] In the context of oncology, imidazole-containing compounds have demonstrated a wide spectrum of anti-cancer effects, including the inhibition of key enzymes, disruption of microtubule dynamics, and induction of apoptosis.[1][4][5] This document provides an overview of the applications of imidazole derivatives in cancer research, with a focus on their mechanism of action and includes detailed protocols for their evaluation. While specific data on (2-Imidazol-1-yl-phenyl)methanol is limited, this report leverages data from structurally related imidazole derivatives to provide representative applications and methodologies.
Mechanism of Action of Imidazole Derivatives in Cancer
Imidazole derivatives exert their anti-cancer effects through various mechanisms, targeting different hallmarks of cancer. The unique electronic and structural features of the imidazole ring allow it to interact with a range of biological targets.[1][3]
Key Anti-Cancer Mechanisms:
-
Enzyme Inhibition: Many imidazole-based compounds act as inhibitors of crucial enzymes involved in cancer progression, such as kinases (e.g., EGFR, Chk2), histone deacetylases (HDACs), and carbonic anhydrases (CAs).[1][3][6]
-
Microtubule Disruption: Certain imidazole derivatives interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]
-
DNA Interaction: Some compounds can intercalate into DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[5]
-
Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.[4][7]
-
Generation of Reactive Oxygen Species (ROS): Some platinum-imidazole complexes have been shown to induce oxidative stress by generating ROS, contributing to their cytotoxic effects.[7]
Below is a generalized signaling pathway diagram illustrating potential targets of imidazole derivatives in cancer cells.
Caption: Generalized signaling pathways targeted by imidazole derivatives in cancer cells.
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic activity of various imidazole derivatives against different human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters to quantify the potency of a compound.
Table 1: Cytotoxic Activity of Selected Imidazole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Purine Derivative 46 | MDA-MB-231 (Breast) | MTT | 1.22 | [1] |
| Purine Derivative 47 | A549 (Lung) | MTT | 2.29 | [1] |
| BZML (13) | SW480 (Colorectal) | MTT | 0.0274 | [1] |
| BZML (13) | HCT116 (Colorectal) | MTT | 0.0231 | [1] |
| Compound 60 | MCF-7 (Breast) | Not Specified | 6.5 | [1] |
| Compound 22 | NUGC-3 (Gastric) | Not Specified | 0.05 | [5] |
| Imidazole-pyrimidine Hybrid 2 | MDA-MB-231 (Breast) | MTT | 12.3 | [6][8] |
| Imidazole-pyrimidine Hybrid 7 | MDA-MB-231 (Breast) | MTT | 9.6 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of imidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test imidazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for an additional 48 hours.[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of an imidazole derivative on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test imidazole derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the imidazole derivative at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Perspectives
The imidazole scaffold is a versatile and privileged structure in the design of novel anti-cancer agents.[5] The derivatives discussed demonstrate potent activity against a range of cancer cell lines through diverse mechanisms of action.[1][5] Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, exploring novel hybrid molecules that combine the imidazole moiety with other pharmacophores, and advancing the most promising candidates into preclinical and clinical development.[8][9] The protocols outlined in this document provide a fundamental framework for the initial screening and mechanistic evaluation of new imidazole-based compounds in cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of (2-Imidazol-1-yl-phenyl)methanol as a Precursor for Novel Compounds
Introduction
(2-Imidazol-1-yl-phenyl)methanol is a versatile precursor molecule for the synthesis of a wide array of novel compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive hydroxyl group and an imidazole moiety allows for diverse chemical modifications, leading to compounds with a range of biological activities. Imidazole-based compounds are integral to numerous pharmaceuticals, including antifungals, antihistamines, and anticancer agents, underscoring the importance of this chemical scaffold.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this compound.
Applications of Novel Compounds Derived from this compound
Derivatives of this compound are expected to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
-
Antifungal Agents: Azole antifungals are known to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Novel esters and ethers synthesized from this compound can be screened for potent antifungal activity against various Candida and Aspergillus species.[3]
-
Anticancer Agents: The imidazole ring is a key structural motif in many anticancer drugs.[4] Derivatives of this compound can be designed as tubulin inhibitors, mimicking the action of compounds like combretastatin A-4.[4][5] These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
-
Enzyme Inhibitors: Substituted imidazole derivatives have shown inhibitory activity against various enzymes. For example, they can be developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[6]
-
Antibacterial Agents: The imidazole scaffold is present in several antibacterial agents. Novel derivatives can be synthesized and evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria.[2][7]
-
Fluorescent Probes for Bioimaging: Imidazole derivatives with extended π-conjugation can exhibit two-photon absorption properties, making them suitable for use as fluorescent probes in bioimaging.[8] These probes can be designed to target specific cellular organelles like lysosomes or the cytoplasm.[8]
Experimental Protocols
Protocol 1: Synthesis of Novel Ester Derivatives of this compound
This protocol describes the synthesis of ester derivatives by reacting this compound with various acyl chlorides.
Workflow for Esterification
Caption: Workflow for the synthesis of ester derivatives.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the desired acyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Entry | Acyl Chloride | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | 18 | 85 |
| 2 | Acetyl chloride | 12 | 92 |
| 3 | 4-Nitrobenzoyl chloride | 24 | 78 |
Protocol 2: Palladium-Catalyzed N-Arylation of Substituted Imidazoles
This protocol outlines a general procedure for the N-arylation of an imidazole derivative, which can be adapted for coupling aryl halides to a pre-functionalized imidazole core. While the starting material is this compound, this protocol is for the core imidazole structure's N-arylation, demonstrating a key synthetic route for related compounds.[9]
Workflow for Palladium-Catalyzed N-Arylation
Caption: Workflow for Pd-catalyzed N-arylation of imidazoles.
Materials:
-
Imidazole derivative
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., L1 as described in related literature)[9]
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and the biaryl phosphine ligand to a reaction vessel.
-
Add anhydrous toluene and heat the mixture at 120°C for 3 minutes to pre-activate the catalyst.[9]
-
To a separate reaction vessel, add the imidazole derivative (1.0 eq), aryl halide (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inject the pre-activated catalyst solution into the second vessel.
-
Heat the reaction mixture at 110-120°C for 5-24 hours, monitoring by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
| Entry | Aryl Halide | Ligand | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | L1 | 5 | 95 | [9] |
| 2 | 4-Chlorobenzonitrile | L1 | 24 | 88 | [9] |
| 3 | 3-Bromoanisole | L1 | 12 | 92 | [9] |
Note: Yields are based on reported values for similar substrates and may vary.
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole
This protocol provides an alternative, often more economical, method for N-arylation using a copper catalyst.[10][11]
Materials:
-
Imidazole
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand)[10]
-
Cesium carbonate (Cs₂CO₃)
-
Poly(ethylene glycol) (PEG)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add CuI (0.05-10 mol%), the ligand, Cs₂CO₃ (2.0 eq), and the imidazole (1.2 eq).
-
Add the aryl halide (1.0 eq), PEG, and DMF.
-
Seal the tube and heat the mixture at 110°C for 24-48 hours.[10]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Cu Source | Ligand | Base | Yield (%) | Reference |
| 1 | Iodobenzene | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | >98 | [10] |
| 2 | Bromobenzene | CuI | 8-hydroxyquinoline | TEAC | 85 | [11] |
Signaling Pathway Inhibition
Novel compounds derived from this compound can be designed to inhibit specific signaling pathways implicated in disease. For instance, as tubulin inhibitors, they would disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Diagram of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by an imidazole derivative.
These protocols and application notes provide a framework for researchers to utilize this compound as a starting material for the synthesis of novel, biologically active compounds. The diverse reactivity of this precursor, coupled with the established importance of the imidazole scaffold, makes it a valuable tool in modern drug discovery and chemical biology.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 8. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of (2-Imidazol-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (2-Imidazol-1-yl-phenyl)methanol in various sample matrices. The methodologies described are based on established analytical techniques for imidazole derivatives and are intended to guide researchers in developing and validating robust quantification methods. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for their sensitivity, selectivity, and accuracy.[1][2][3][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the expected performance of HPLC-UV and GC-MS for the analysis of imidazole-containing compounds.[1][4]
Table 1: Summary of Quantitative Data for Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | < 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | < 5 µg/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Selectivity | Good, potential for interference | High, mass-based detection |
| Sample Throughput | Moderate to High | Moderate |
Note: The values presented are typical for imidazole derivatives and may vary for this compound. Method validation is required for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.[3][4]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and 0.1% formic acid in water. A typical starting point is a 70:30 (v/v) mixture of 0.1% formic acid in water and ACN.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection. Based on the imidazole and phenyl chromophores, a wavelength in the range of 210-230 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices or for trace-level quantification.[4] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Headspace autosampler for volatile impurities analysis.[7][8]
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Quantification:
-
Use an internal standard for improved accuracy and precision.
-
Generate a calibration curve by analyzing derivatized standards of known concentrations.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV is a good choice for routine analysis in less complex matrices, while GC-MS provides higher selectivity and sensitivity for more challenging samples. The specific protocols and validation parameters should be optimized based on the specific application and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
Application Note: A Scalable Protocol for the Synthesis of (2-Imidazol-1-yl-phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step protocol for the scaled-up synthesis of (2-Imidazol-1-yl-phenyl)methanol, a valuable intermediate in pharmaceutical development. The protocol outlines an initial copper-catalyzed N-arylation of imidazole with 2-fluorobenzaldehyde, followed by the selective reduction of the resulting aldehyde to the target alcohol. This method is designed for scalability, emphasizing safe and efficient procedures suitable for producing gram-to-multigram quantities of the final product. Key process parameters, purification techniques, and safety considerations are discussed in detail.
Introduction
Imidazole derivatives are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] this compound, in particular, serves as a key building block for more complex molecules, leveraging the versatile chemical properties of both the imidazole and benzyl alcohol moieties. The development of a robust and scalable synthesis protocol is crucial for advancing research and enabling the production of sufficient material for preclinical and clinical studies.
This application note details a reliable two-step synthesis route. The first step involves an Ullmann-type condensation to form the C-N bond between imidazole and an aromatic ring. The second step is a straightforward reduction of the aldehyde functionality. The protocol is optimized for scalability, focusing on cost-effective reagents, manageable reaction conditions, and efficient purification methods.
Overall Reaction Scheme
Step 1: N-Arylation of Imidazole
2-Fluorobenzaldehyde reacts with Imidazole in the presence of a copper catalyst and a base to yield 2-(1H-Imidazol-1-yl)benzaldehyde.
Step 2: Reduction of Aldehyde
2-(1H-Imidazol-1-yl)benzaldehyde is reduced using Sodium Borohydride to produce the final product, this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: Imidazole, 2-Fluorobenzaldehyde, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Jacketed glass reactor or multi-neck round-bottom flask, overhead mechanical stirrer, thermocouple/temperature probe, heating mantle with controller, condenser, nitrogen/argon inlet, dropping funnel, Buchner funnel, rotary evaporator.
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)benzaldehyde
-
Reactor Setup: Assemble a dry multi-neck flask equipped with an overhead stirrer, condenser, and nitrogen inlet.
-
Reagent Charging: To the flask, add imidazole (1.2 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF, ensuring the stirrer can agitate the suspension effectively.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.
-
Substrate Addition: Add 2-fluorobenzaldehyde (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude aldehyde can be carried forward to the next step without further purification or purified via column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 2-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) from the previous step in methanol in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reduction of benzophenone derivatives with borohydrides is a well-established and scalable method.[3]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
-
pH Adjustment: Adjust the pH to ~8-9 using a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
Purification Protocol
Purification can be achieved via acid-base extraction followed by recrystallization, a highly effective method for basic imidazole compounds.[4][5]
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.[4]
-
Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic imidazole product will move into the acidic aqueous layer.
-
Separate the layers. The organic layer containing neutral impurities can be discarded.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).[4]
-
The purified product will either precipitate out or can be back-extracted into fresh dichloromethane.
-
-
Recrystallization:
-
Dissolve the purified product from the acid-base extraction in a minimum amount of a hot solvent (e.g., ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]
-
Data Presentation: Scale-Up Comparison
The following table summarizes typical parameters for the synthesis at both a standard lab scale and a scaled-up level.
| Parameter | Lab Scale (5 g) | Scale-Up (100 g) | Notes |
| Step 1: N-Arylation | |||
| 2-Fluorobenzaldehyde | 5.0 g (40.3 mmol) | 100 g (0.81 mol) | Limiting reagent. |
| Imidazole | 3.3 g (48.3 mmol, 1.2 eq) | 66.0 g (0.97 mol, 1.2 eq) | A slight excess ensures complete consumption of the aryl halide. |
| K₂CO₃ | 13.9 g (100.7 mmol, 2.5 eq) | 278 g (2.01 mol, 2.5 eq) | Base is crucial for the reaction; must be anhydrous. |
| CuI | 0.77 g (4.0 mmol, 0.1 eq) | 15.4 g (80.9 mmol, 0.1 eq) | Catalyst loading can be optimized to reduce cost and heavy metal waste. |
| DMF | 50 mL | 800 mL | Solvent volume should be sufficient for good stirring but minimized for efficiency. |
| Temperature | 120 °C | 120 °C | Careful temperature control is critical to avoid side reactions. |
| Reaction Time | 18 hours | 20 hours | Scale-up may require slightly longer reaction times due to mixing and heat transfer limitations. |
| Step 2: Reduction | |||
| 2-(Imidazol-1-yl)benzaldehyde | ~7.0 g (40.3 mmol) | ~140 g (0.81 mol) | Assumes quantitative yield from Step 1 for planning. |
| NaBH₄ | 2.3 g (60.4 mmol, 1.5 eq) | 46.0 g (1.21 mol, 1.5 eq) | Added portion-wise to control exotherm and gas evolution. |
| Methanol | 70 mL | 1.4 L | Common solvent for borohydride reductions. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling is a key safety measure for controlling the reaction rate. |
| Reaction Time | 2 hours | 3 hours | Monitored by TLC/HPLC for completion. |
| Overall Yield | 65-75% | 60-70% | Yields may be slightly lower on a larger scale due to transfer losses and less efficient extractions. |
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the scaled-up synthesis protocol.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Application Notes and Protocols: (2-Imidazol-1-yl-phenyl)methanol in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (2-Imidazol-1-yl-phenyl)methanol as a versatile N,O-bidentate ligand in organometallic chemistry. The unique structural features of this ligand, combining a coordinating imidazole ring and a functional methanol group, make it a valuable component in the design of catalysts for various organic transformations and in the development of novel therapeutic agents.
Ligand Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzaldehyde
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)benzaldehyde
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzaldehyde (1.0 eq.), imidazole (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1H-imidazol-1-yl)benzaldehyde.
Step 2: Reduction to this compound
-
Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.[1]
Caption: Synthetic pathway for this compound.
Applications in Organometallic Catalysis
The N,O-bidentate nature of this compound makes it an excellent ligand for stabilizing transition metal centers, leading to catalytically active complexes. Palladium and ruthenium complexes, in particular, show promise in cross-coupling and C-H activation reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing imidazole-based ligands are known to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in synthetic chemistry.[2][3][4] The this compound ligand can be used to form a stable palladium(II) precatalyst.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq.) in anhydrous acetonitrile.
-
Add PdCl₂ (1.0 eq.) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and a precipitate should form.
-
Filter the solid, wash with cold acetonitrile and then diethyl ether.
-
Dry the resulting solid under vacuum to yield the [PdCl₂this compound)₂] complex.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
[PdCl₂this compound)₂] precatalyst
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Cs₂CO₃ (2.0 mmol), and the palladium precatalyst (0.01-1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (3-5 mL).
-
Stir the reaction mixture at 80-100 °C for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling using Imidazole-based Palladium Catalysts
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | 1.5 (of Pd₂(dba)₃) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [2][3] |
| 4-Bromoanisole | Phenylboronic acid | 0.5 (of Pd(OAc)₂) | K₃PO₄ | 1,4-Dioxane | 100 | - | >95 | |
| 2-Chlorothiophene | 3-Furanboronic acid | 0.15 | K₂CO₃ | THF/MeOH | RT | 1 | ~90 | [5] |
Note: The data presented are for analogous imidazole-based palladium catalyst systems and serve as a benchmark for the potential performance of a this compound-palladium complex.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Ruthenium-Catalyzed C-H Activation
Ruthenium complexes are powerful tools for C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.[6][7][8][9] The this compound ligand can be employed to synthesize ruthenium(II) complexes that may catalyze such transformations.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Methanol (MeOH), anhydrous
Procedure:
-
Under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq.) and this compound (2.2 eq.) in anhydrous methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to obtain the [Ru(p-cymene)Clthis compound)]Cl complex.
Materials:
-
Arene with a directing group (e.g., 2-phenylpyridine)
-
Alkene (e.g., methyl acrylate)
-
[Ru(p-cymene)Clthis compound)]Cl precatalyst
-
Potassium acetate (KOAc)
-
tert-Amyl alcohol
Procedure:
-
In a pressure tube, combine the arene (1.0 mmol), alkene (2.0 mmol), the ruthenium precatalyst (2.5-5 mol%), and KOAc (1.0 mmol).
-
Add tert-amyl alcohol (2.0 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Development and Medicinal Chemistry
Imidazole-containing compounds and their metal complexes have shown a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12] The this compound ligand and its metal complexes are therefore of interest for drug development.
Anticancer Activity
Metal complexes, particularly those of ruthenium, palladium, and copper, with imidazole-based ligands have been investigated for their cytotoxic effects against various cancer cell lines.[10][12] The mechanism of action often involves interaction with DNA or inhibition of key enzymes.
Table 2: Representative IC₅₀ Values for Imidazole-based Metal Complexes Against Cancer Cell Lines
| Complex Type | Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Zn(II) Complex | 2-(5-chloro-benzimidazol-2-yl)-phenol derivative | MDA-MB-231 (Breast) | < 10.4 | [10] |
| Cu(II) Complex | Isatin-derived bis-Schiff base | H157 (Lung) | 1.29 ± 0.06 | [12] |
| Ru(III) Complex | 2-aminophenyl benzimidazole | MCF7 (Breast) | 15.3 ± 1.3 | |
| Ru(III) Complex | 2-aminophenyl benzimidazole | Caco2 (Colorectal) | 18.2 ± 1.5 |
Note: This data is for structurally related imidazole-based metal complexes and indicates the potential for complexes of this compound to exhibit anticancer activity.
Caption: Plausible mechanisms of anticancer action for metal complexes.
Conclusion
This compound is a ligand with significant potential in organometallic chemistry and medicinal chemistry. Its straightforward, albeit not directly published, synthesis and versatile coordinating ability make it a valuable building block for the development of novel catalysts and therapeutic agents. The protocols and data presented here, based on closely related systems, provide a strong foundation for researchers to explore the applications of this promising ligand. Further investigation into the specific catalytic performance and biological activity of its unique metal complexes is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical ruthenium-catalysed C–H activation in water through heterogenization of a molecular catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Safe Handling and Storage of (2-Imidazol-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) was found for (2-Imidazol-1-yl-phenyl)methanol. The following procedures are based on safety data for structurally similar imidazole-containing compounds. It is imperative to consult the specific SDS for this compound as soon as it becomes available and to perform a thorough risk assessment before handling.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the presence of the imidazole ring and the methanol group, this compound may possess biological activity and requires careful handling to ensure the safety of laboratory personnel and the integrity of experiments. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
While specific hazard information for this compound is not available, related imidazole derivatives exhibit a range of hazards. Based on the data for similar compounds, this compound should be treated as potentially hazardous.
Potential Hazards:
-
Acute Toxicity (Oral): Some imidazole derivatives are classified as toxic if swallowed[1].
-
Skin Corrosion/Irritation: Imidazole itself is corrosive and can cause severe skin burns[2][3]. Other derivatives may cause skin irritation[4].
-
Serious Eye Damage/Eye Irritation: Imidazole and its derivatives can cause serious eye damage or irritation[2][4][5][6].
-
Reproductive Toxicity: Imidazole is suspected of damaging the unborn child[2][3].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[4][7].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a risk of splashing[5][8]. |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber, tested according to EN 374). Gloves should be inspected before use and changed frequently[2][3]. |
| Body | A lab coat buttoned to its full length. An apron resistant to chemicals may also be necessary[3][5]. |
| Respiratory | For handling powders or creating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended[7][8]. |
Safe Handling Procedures
Adherence to strict handling protocols is essential to minimize exposure and prevent contamination.
Experimental Workflow for Safe Handling:
Caption: A workflow diagram illustrating the sequential steps for the safe handling of this compound in a laboratory setting.
Protocol for Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are readily accessible[8].
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Handling:
-
Weighing and Solution Preparation:
-
Weigh the compound in a tared container within the fume hood.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
Storage Procedures
Proper storage is vital to maintain the stability of the compound and prevent accidental exposure.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended for similar compounds[10]. |
| Container | Keep in a tightly sealed, properly labeled container[7][8]. |
| Location | Store in a well-ventilated area designated for chemical storage, away from incompatible materials[3][8]. |
| Incompatibilities | Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[8][11]. |
Logical Relationship for Safe Storage:
Caption: A diagram showing the relationship between proper storage conditions and the resulting chemical stability and personnel safety.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][8][11]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[7][8][11][12]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8][11]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][8][11]. |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance. Avoid creating dust.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal[7][11].
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7][13].
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides[7][8][11].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[7][8][13].
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[7].
These protocols are intended to provide a framework for the safe handling and storage of this compound. Researchers must exercise caution and adhere to all institutional safety guidelines.
References
- 1. Page loading... [guidechem.com]
- 2. carlroth.com [carlroth.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. aksci.com [aksci.com]
- 5. neb.com [neb.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. theory.labster.com [theory.labster.com]
Application Note & Protocols: Developing Assays to Screen for (2-Imidazol-1-yl-phenyl)methanol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic effects including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] (2-Imidazol-1-yl-phenyl)methanol, a compound featuring this key heterocyclic scaffold, represents a promising candidate for biological activity screening. Its structural similarity to known antifungal agents and other therapeutic molecules suggests potential efficacy in various disease models.[3][4]
This document provides a comprehensive guide for developing and implementing a tiered assay system to screen for the biological activity of this compound. The proposed workflow begins with broad primary screening to assess general cytotoxicity and cell viability, followed by more specific secondary assays to investigate potential anticancer, antifungal, and enzyme inhibitory activities.
Tiered Screening Strategy
A hierarchical approach is recommended to efficiently screen for the biological activity of this compound. This strategy maximizes information generation while conserving resources, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for confirmed hits.
Figure 1: Hierarchical screening workflow for this compound.
Primary Screening Protocol: Cell Viability & Cytotoxicity
The initial step involves evaluating the compound's effect on cell viability to determine its general cytotoxicity and establish a working concentration range for subsequent assays. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the viability of a selected cancer cell line (e.g., MCF-7, HeLa, HepG2).[7][8][9]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Workflow Diagram:
Figure 2: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO at the same concentration as the highest compound dose (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.21 ± 0.07 | 96.8% |
| 1 | 1.05 ± 0.06 | 84.0% |
| 10 | 0.68 ± 0.05 | 54.4% |
| 50 | 0.22 ± 0.03 | 17.6% |
| 100 | 0.11 ± 0.02 | 8.8% |
| Calculated IC₅₀ | ~12.5 µM |
Secondary Screening Protocols
If the primary screen indicates significant cytotoxic activity, secondary assays can be employed to explore specific mechanisms, such as antifungal or targeted anticancer effects.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
Many imidazole derivatives exhibit antifungal activity by inhibiting enzymes like cytochrome P450 14α-demethylase, which is crucial for fungal cell membrane synthesis.[10][11] This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.[12][13]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, adjusted to 1-5 x 10⁵ CFU/mL[13]
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Workflow Diagram:
Figure 3: Workflow for antifungal MIC determination.
Procedure:
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal suspension to each well.
-
Controls: Include a growth control well (no compound) and a sterility control well (no inoculum). Also, run a parallel dilution series with a known antifungal like fluconazole as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 to 48 hours.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | 16 | 1 |
| C. glabrata Clinical Isolate | 32 | 8 |
| A. fumigatus ATCC 204305 | 8 | 2 |
Protocol 3: Generic Enzyme Inhibition Assay
Imidazole-containing molecules are known to inhibit various enzymes.[7][14] This protocol provides a general framework for a biochemical assay to screen for enzyme inhibition, which can be adapted based on the specific enzyme target.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer (optimized for pH and cofactors for the specific enzyme)
-
96-well plate (UV-transparent if monitoring absorbance changes)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in the assay buffer.[14]
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound. Allow them to pre-incubate for a set period (e.g., 10-15 minutes) to permit binding.[14]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.[14]
-
Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a microplate reader. This can be done by measuring changes in absorbance or fluorescence.[14]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value.
Potential Signaling Pathway Involvement:
Many anticancer agents, including some with imidazole scaffolds, function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[8] If the test compound shows anticancer activity, further studies could investigate its effect on specific signaling pathways.
Figure 4: Potential inhibition of a kinase signaling pathway by the test compound.
This application note provides a structured, multi-tiered framework for the initial characterization of this compound. By starting with broad cytotoxicity screening and progressing to more targeted secondary assays, researchers can efficiently identify and characterize the compound's primary biological activities. The detailed protocols and data presentation formats offer a practical guide for executing these screens and interpreting the results, paving the way for further investigation into the compound's mechanism of action and therapeutic potential.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, synthesis and antifungal activity of some new imidazole and triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Application of Imidazole Derivatives in Antimicrobial Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The five-membered aromatic ring containing two nitrogen atoms serves as a versatile scaffold for the development of potent antimicrobial agents.[1][2] With the escalating threat of antimicrobial resistance, the exploration of novel imidazole-based therapeutics is a critical area of research. These compounds have demonstrated efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation of imidazole derivatives for their antimicrobial properties.
Mechanisms of Antimicrobial Action
Imidazole derivatives exert their antimicrobial effects through various mechanisms, primarily targeting essential cellular processes and structures in pathogens.
Antifungal Mechanism of Action
The primary antifungal mechanism of imidazole derivatives involves the disruption of fungal cell membrane integrity.[4] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.
Caption: Antifungal mechanism of imidazole derivatives.
Antibacterial Mechanisms of Action
The antibacterial activity of imidazole derivatives is more varied and can involve multiple targets. Key mechanisms include:
-
Cell Membrane Disruption: Similar to their antifungal action, some imidazole derivatives can intercalate into bacterial cell membranes, leading to increased permeability and leakage of essential cellular components.[1][2]
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives have been shown to interfere with bacterial DNA replication and synthesis, leading to cell death.[1][2]
-
Inhibition of Cell Wall Synthesis: Some compounds disrupt the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Recent studies have indicated that some imidazole derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to vital cellular components like proteins, lipids, and DNA.
Caption: Multiple antibacterial mechanisms of imidazole derivatives.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against a range of microbial strains.
Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| HL1 | 625 | 1250 | - | >5000 | 5000 | - | [1] |
| HL2 | 625 | 625 | - | 2500 | 2500 | - | [1] |
| 1b | 12.5 | - | 25 | 25 | 25 | - | [5][6] |
| 2a | - | - | - | - | - | 0.25 | [7] |
| 2d | 0.25 | - | - | - | - | - | [7] |
| 3i | - | - | - | - | - | - | [8] |
| 3ag | - | - | - | - | - | - | [8] |
| 3ao | <1 | - | - | - | - | - | [8] |
| 3aq | <1 | - | - | - | - | - | [8] |
| Ciprofloxacin (Control) | - | - | - | - | - | - | [1][7] |
| Vancomycin (Control) | 0.02-10 | 0.02-10 | - | - | - | - | [1] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 1b | 50 | 50 | [5][6] |
| 3ag | 3.9 | - | [8] |
| 3aq | 3.9 | - | [8] |
| IA-12 | Good Activity | - | [9] |
| Fluconazole (Control) | - | - | [9] |
Experimental Protocols
This section provides detailed protocols for the synthesis and antimicrobial evaluation of imidazole derivatives.
Caption: Experimental workflow for antimicrobial screening.
Protocol 1: Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)
This protocol describes a general method for the synthesis of trisubstituted imidazoles.[10][11]
Materials:
-
Diketone (e.g., Benzil)
-
Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde)
-
Amine (e.g., 4-methylaniline or 4-methoxyaniline)
-
Ammonium acetate
-
Glacial acetic acid
-
Argon or other inert gas
-
Distilled water
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), diketone (1.1 mmol), amine (4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).[11]
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 12 hours.[11]
-
After cooling to room temperature, dilute the mixture with distilled water (20 mL).[11]
-
Collect the resulting solid precipitate by filtration.
-
Wash the precipitate with 10% acetic acid (4 x 5 mL) followed by distilled water.[11]
-
Dry the purified product.
-
Characterize the synthesized compound using techniques such as NMR, FTIR, and mass spectrometry.[10]
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This is a preliminary qualitative assay to assess antimicrobial activity.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Test bacterial strain
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[13][14]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the imidazole derivative onto the inoculated agar surface. Ensure firm contact with the agar.[13] Include positive (standard antibiotic) and negative (solvent) control disks.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[12]
-
Result Interpretation: Measure the diameter of the zone of inhibition (clear zone around the disk where no growth occurs) in millimeters.[12]
Protocol 3: Broth Microdilution for MIC Determination
This quantitative assay determines the minimum concentration of an agent that inhibits microbial growth.[15][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microbial strain
-
Imidazole derivative stock solution
-
Sterile diluent (e.g., 10% DMSO)
Procedure:
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the imidazole derivative stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last column of dilutions.[15]
-
Inoculation: Prepare a microbial inoculum in CAMHB and adjust the concentration to approximately 5 x 10⁵ CFU/mL. Add a specific volume (e.g., 5-10 µL) of this inoculum to each well (except for the sterility control well).[15]
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 4: Time-Kill Kinetics Assay
This assay determines whether an antimicrobial agent is bactericidal or bacteriostatic.[17][18]
Materials:
-
Mid-logarithmic phase culture of the test bacterium
-
CAMHB
-
Imidazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the imidazole derivative at the desired concentrations to separate tubes containing the bacterial inoculum. Include a growth control tube without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[18]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[17][18]
Protocol 5: Bacterial Membrane Permeability Assay (NPN Uptake)
This assay assesses the ability of a compound to disrupt the bacterial outer membrane.[4][5]
Materials:
-
Mid-log phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone)
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer. Resuspend the cells in the same buffer to a specific optical density.[5]
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.[4]
-
Baseline Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Compound Addition: Add the imidazole derivative to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Analysis: An increase in fluorescence intensity indicates the uptake of NPN due to membrane permeabilization.
Protocol 6: Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of ROS in bacteria.[19][20]
Materials:
-
Bacterial culture
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash bacterial cells, then resuspend in PBS.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA (final concentration of 5-10 µM) at 37°C for 30 minutes in the dark.[19]
-
Washing: Centrifuge the cells and wash with PBS to remove excess probe.
-
Treatment: Resuspend the cells in PBS and treat with the imidazole derivative.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[20] An increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by intracellular ROS.
Conclusion
Imidazole derivatives continue to be a rich source of potential antimicrobial agents. The protocols and data presented in this document provide a comprehensive framework for researchers to synthesize, screen, and characterize novel imidazole-based compounds. A systematic approach, from initial screening to detailed mechanistic studies, is crucial for the successful development of new therapeutics to combat the growing challenge of antimicrobial resistance. Further investigations into structure-activity relationships will be instrumental in optimizing the potency and selectivity of these promising compounds.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. nelsonlabs.com [nelsonlabs.com]
Troubleshooting & Optimization
optimizing reaction conditions for (2-Imidazol-1-yl-phenyl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Imidazol-1-yl-phenyl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through an N-arylation of imidazole with a suitable 2-halobenzyl alcohol derivative. The most common approach is a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
Q1: I am observing very low or no conversion of my starting materials (imidazole and 2-halobenzyl alcohol). What are the potential causes and solutions?
A1: Low or no conversion is a common issue in N-arylation reactions. Several factors could be at play:
-
Catalyst Inactivity: The copper or palladium catalyst may be inactive.
-
Solution: For Ullmann reactions, ensure you are using freshly prepared copper(I) salts (e.g., CuI) or that the copper powder is activated. For palladium-catalyzed reactions, the phosphine ligand may have degraded. Use fresh, high-purity catalyst and ligand. Consider pre-activation of the palladium catalyst by heating it with the ligand before adding the reactants.[1]
-
-
Insufficient Base: The base is crucial for deprotonating the imidazole, making it nucleophilic.
-
Solution: Ensure you are using a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The base should be finely powdered and dried before use. Increase the equivalents of the base if necessary.
-
-
Reaction Temperature: Ullmann-type reactions often require high temperatures to proceed.[2]
-
Solution: Gradually increase the reaction temperature. Be mindful of the boiling points of your solvent and the thermal stability of your starting materials and product. Microwave-assisted synthesis can sometimes accelerate the reaction at lower temperatures.[3]
-
-
Solvent Choice: The polarity and boiling point of the solvent are critical.
-
Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used for Ullmann reactions.[2] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.
-
Q2: My reaction is producing a significant amount of side products, leading to a low yield of the desired this compound. How can I minimize these?
A2: Side product formation is often related to the reaction conditions and the reactivity of the starting materials.
-
Homocoupling of the Aryl Halide: This is a common side reaction in Ullmann condensations, leading to the formation of biphenyl derivatives.
-
Solution: Use of a ligand, such as a diamine or phenanthroline, can often suppress this side reaction by stabilizing the copper catalyst.[2] Optimizing the catalyst-to-ligand ratio is crucial.
-
-
Oxidation of the Benzyl Alcohol: The primary alcohol group can be sensitive to oxidation under harsh reaction conditions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Using milder reaction conditions, if possible, is also beneficial. Alternatively, consider protecting the alcohol group as a silyl ether or another suitable protecting group, which can be removed after the N-arylation step.
-
-
Formation of Quaternary Imidazolium Salts: Double alkylation of the imidazole can occur, especially with reactive alkylating agents.[3]
-
Solution: Use a stoichiometric amount of the 2-halobenzyl alcohol or a slight excess of imidazole. Control the reaction temperature and time carefully to avoid over-alkylation.[3]
-
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification strategies?
A3: Purification can be challenging due to the polar nature of the product and the presence of inorganic salts and catalyst residues.
-
Initial Work-up:
-
Solution: After the reaction, the mixture is typically cooled, diluted with an organic solvent like ethyl acetate, and washed with water to remove the base and other water-soluble impurities. A wash with a dilute ammonia solution can help to remove copper salts by forming a soluble copper-ammonia complex.
-
-
Chromatography:
-
Solution: Column chromatography on silica gel is the most common method for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.
-
-
Crystallization:
-
Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Q4: What is the best starting material: 2-bromobenzyl alcohol, 2-iodobenzyl alcohol, or 2-chlorobenzyl alcohol?
A4: The reactivity of aryl halides in Ullmann and Buchwald-Hartwig reactions generally follows the order: I > Br > Cl. Therefore, 2-iodobenzyl alcohol will be the most reactive, leading to faster reaction times and potentially lower required temperatures. However, it is also the most expensive. 2-bromobenzyl alcohol offers a good balance of reactivity and cost. 2-chlorobenzyl alcohol is the least reactive and may require more forcing conditions or a more specialized catalytic system.
Q5: Can I use a palladium catalyst instead of copper for this synthesis?
A5: Yes, a palladium-catalyzed Buchwald-Hartwig amination is a viable alternative to the copper-catalyzed Ullmann reaction. This method often proceeds under milder conditions and may offer a broader substrate scope and better functional group tolerance. A typical catalytic system would involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, DavePhos).
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by using an appropriate staining agent.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
Imidazole
-
2-Bromobenzyl alcohol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 mmol), 2-bromobenzyl alcohol (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous ammonium chloride solution (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for N-Arylation of Imidazole
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI, Cu₂O, or Cu powder | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Often optional, but can improve yield (e.g., 1,10-phenanthroline, diamines) | Phosphine ligands (e.g., Xantphos, BINAP) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | DMF, DMSO, NMP, Toluene | Toluene, Dioxane, THF |
| Temperature | 100 - 210 °C | Room Temperature - 120 °C |
| Reaction Time | 12 - 48 hours | 2 - 24 hours |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the N-arylation reaction.
References
Technical Support Center: Purification of (2-Imidazol-1-yl-phenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges of (2-Imidazol-1-yl-phenyl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product during column chromatography. | Product degradation on silica gel: Silica gel can be acidic and may cause degradation of acid-sensitive compounds.[1] | 1. Deactivate silica gel: Treat the silica gel with a solution of triethylamine in the eluent before packing the column.[1] 2. Alternative stationary phase: Consider using a less acidic stationary phase like alumina. 3. Alternative purification method: Explore other purification techniques such as crystallization or preparative HPLC.[1] |
| Product is too polar and is retained on the column. | 1. Increase eluent polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).[2] 2. Use a stronger solvent: Employ a more polar solvent system to elute the compound. | |
| Product loss during recrystallization. | Product is highly soluble in the chosen solvent. | 1. Optimize solvent system: Use a solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Induce crystallization: If the product remains in solution upon cooling, try scratching the inside of the flask or adding a seed crystal.[1] |
| Incomplete precipitation. | 1. Cool for a longer period: Allow the solution to cool slowly and for an extended period to maximize crystal formation. 2. Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product. |
Problem 2: Product is not pure after purification.
| Symptom | Possible Cause | Troubleshooting Steps |
| Persistent colored impurity. | Formation of polymeric byproducts or oxidation products. | 1. Activated carbon treatment: Stir the product solution with a small amount of activated carbon, followed by filtration. This can be effective in removing colored impurities.[1] 2. Optimize reaction conditions: Re-evaluate the synthesis step to minimize the formation of these impurities. |
| Co-elution of an impurity during column chromatography. | Similar polarity of the product and impurity. | 1. Optimize the mobile phase: Use thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides better separation.[1] 2. Alternative purification method: Consider recrystallization or preparative HPLC if co-elution persists.[1] |
| Presence of starting materials or reaction intermediates. | Incomplete reaction. | 1. Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion before workup. 2. Adjust reaction conditions: Increase reaction time, temperature, or the amount of reagent as needed. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related imidazole compounds can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving the formation of the imidazole ring, isomeric products can sometimes be formed.[2] Over-reaction or incomplete reactions can also lead to impurities.[2]
Q2: My purified this compound is an oil and won't crystallize. What can I do?
A2: If your product is an oil, you can try the following to induce crystallization:
-
Solvent selection: Attempt to crystallize from a non-polar solvent or a mixture of solvents. You can dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.[1]
-
Seeding: If you have a small amount of solid product, add a seed crystal to the solution.[1]
-
Further purification: Impurities can inhibit crystallization. Consider an additional purification step, like column chromatography, to remove these inhibitors.[1]
Q3: Is this compound stable during storage?
A3: Imidazole-containing compounds, especially those with functional groups, can be susceptible to degradation.[1] Potential degradation pathways include oxidation of the alcohol group and reactions involving the imidazole ring.[1][3] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and protected from light.[1][3][4]
Q4: Can I use distillation for the purification of this compound?
A4: Caution should be exercised when considering distillation for the purification of this compound. Imidazole derivatives can have high boiling points and may be prone to thermal decomposition at elevated temperatures.[1] If you choose to use distillation, it is advisable to perform it under high vacuum (e.g., using a short-path distillation apparatus) to minimize thermal stress on the compound.[1]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane. In a separate beaker, add dry silica gel (e.g., 230-400 mesh) and then add the solution of your crude product. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[1] This dry-loading method often provides better separation.[1]
-
Column Packing: Prepare a glass column by making a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pouring it into the column.[1][5] Allow the silica to settle into a packed bed, ensuring there are no air bubbles.[5]
-
Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.[1]
-
Elution: Start with a non-polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The optimal solvent gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Recrystallization
-
Solvent Selection: In a flask, dissolve the crude product in a minimum amount of a suitable solvent at an elevated temperature. A good solvent will dissolve the compound when hot but not when cold.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.[1]
-
Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Purification Parameters for Imidazole Derivatives
| Purification Method | Stationary Phase | Typical Mobile Phase/Solvent System | Key Considerations |
| Column Chromatography | Silica Gel[1][2][5] | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient[2] | The acidic nature of silica gel may cause degradation of sensitive compounds.[1] |
| Recrystallization | N/A | Dichloromethane/Hexane, Diethyl Ether, or Methanol[1][6] | The choice of solvent is critical and often requires empirical determination.[1] |
| Preparative HPLC | C18 reverse-phase | Acetonitrile/Water with a modifier (e.g., formic acid) | Can provide high purity but may be less scalable than other methods. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
identifying and minimizing byproducts in (2-Imidazol-1-yl-phenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Imidazol-1-yl-phenyl)methanol. The information is designed to help identify and minimize byproducts in your reactions, ensuring higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the N-arylation of imidazole with a suitable ortho-substituted phenyl precursor. Two common approaches are:
-
Nucleophilic Substitution: Reaction of imidazole with a 2-halobenzyl alcohol (e.g., 2-bromobenzyl alcohol) or a derivative where the alcohol is protected. This is a direct approach but can be prone to side reactions.
-
Coupling followed by Reduction: A palladium or copper-catalyzed N-arylation of imidazole with 2-formylphenylboronic acid or a 2-halobenzaldehyde, followed by the reduction of the aldehyde group to an alcohol. This multi-step process can offer better control over the reaction.
Q2: What are the most common byproducts I should expect?
A2: The byproducts largely depend on the synthetic route chosen. Common impurities can include:
-
Isomeric Products: In reactions with unsymmetrically substituted imidazoles, N1 and N3-alkylated/arylated isomers can form.
-
Over-alkylation/arylation: The product can sometimes react further with the starting material to form di-substituted products.
-
Starting Material Carryover: Incomplete reactions will result in the presence of unreacted imidazole or the phenyl precursor.
-
Oxidation Product: The methanol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, (2-Imidazol-1-yl-phenyl)carbaldehyde.
-
Homocoupling Products: In catalyst-based reactions, homocoupling of the aryl halide or boronic acid can occur.
Q3: How can I monitor the progress of my reaction to minimize byproducts?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are highly effective techniques for monitoring the reaction. By tracking the consumption of starting materials and the formation of the product and byproducts, you can determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
Q4: What are the recommended purification techniques for this compound?
A4: Due to the polar nature of the imidazole and hydroxyl groups, column chromatography on silica gel is a common and effective purification method. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate), can effectively separate the target compound from less polar and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step if the product is a solid.
Q5: My product seems to be degrading during purification on silica gel. What can I do?
A5: Imidazole-containing compounds can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by treating it with a solution of a volatile base, such as triethylamine, in the eluent before packing the column. Additionally, minimizing the time the compound spends on the column by running the chromatography as quickly as possible can help.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Imidazole | Ensure the use of a suitable base to fully deprotonate the imidazole, enhancing its nucleophilicity. For less reactive aryl halides, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) may be necessary. For more reactive precursors, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be sufficient. |
| Low Reactivity of the Aryl Precursor | If using an aryl halide, consider switching from a chloride to a bromide or iodide to increase reactivity. For catalytic reactions, ensure the catalyst and any necessary ligands are fresh and active. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish at room temperature, consider gentle heating. Monitor for byproduct formation at elevated temperatures using TLC or LC-MS. |
| Poor Solvent Choice | The solvent should be able to dissolve both the imidazole and the aryl precursor. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices for N-arylation reactions. |
Problem 2: Formation of Multiple Products (Isomers, Over-arylation)
| Possible Cause | Troubleshooting Steps |
| Formation of N1 and N3 Isomers | This is a common issue with unsymmetrically substituted imidazoles. The regioselectivity can often be influenced by the choice of base, solvent, and counter-ion. Experiment with different reaction conditions to favor the desired isomer. |
| Di-arylation of Imidazole | Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the arylating agent can help minimize this side reaction. Slow, dropwise addition of the arylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, reducing the likelihood of a second arylation event. |
| Reaction Monitoring | Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reactions. |
Experimental Protocols
The following are generalized protocols based on common synthetic methods for analogous compounds. Optimization for your specific substrates and setup is recommended.
Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromobenzyl Alcohol
This protocol is adapted from procedures for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
2-Bromobenzyl alcohol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of imidazole (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromobenzyl alcohol (1.1 equiv.) to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Suzuki Coupling and Reduction
This two-step protocol involves a Suzuki coupling followed by reduction.
Step 1: Suzuki Coupling of Imidazole and 2-Formylphenylboronic Acid
Materials:
-
Imidazole
-
2-Formylphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable base (e.g., pyridine, triethylamine)
-
A suitable solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Combine imidazole (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and copper(II) acetate (1.5 equiv.) in a round-bottom flask.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature. The reaction is often open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the intermediate aldehyde by column chromatography.
Step 2: Reduction of the Aldehyde to the Alcohol
Materials:
-
(2-Imidazol-1-yl)benzaldehyde (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the (2-Imidazol-1-yl)benzaldehyde (1.0 equiv.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Recommendation | Rationale |
| Base | Use a slight excess (1.1-1.5 equiv.) of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH). | Ensures complete deprotonation of imidazole, increasing its nucleophilicity. |
| Solvent | Use a polar aprotic solvent (e.g., MeCN, DMF, DMSO). | Facilitates the dissolution of reactants and promotes the reaction rate. |
| Temperature | Optimize between room temperature and 80 °C. | Balances reaction rate with the potential for byproduct formation. |
| Reactant Ratio | Use a slight excess of imidazole (1.1-1.2 equiv.). | Can help drive the reaction to completion and minimize di-arylation. |
Visualizations
improving the stability of (2-Imidazol-1-yl-phenyl)methanol in solution
Technical Support Center: (2-Imidazol-1-yl-phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow/brown discoloration over time. What is the likely cause?
A1: The discoloration of your solution is likely due to oxidation. The imidazole ring is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photodegradation), or the presence of oxidizing agents.[1][2] Base-mediated autoxidation is another known degradation pathway for imidazole-containing compounds.[1]
Q2: I've observed a precipitate forming in my stock solution. What could be the reason?
A2: Precipitate formation can be due to several factors:
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solubility Issues: The compound may have poor solubility in the chosen solvent, and changes in temperature or pH can cause it to precipitate out of solution.[3]
-
pH Shift: The pH of the solution might have changed, affecting the solubility of your compound.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of similar imidazole derivatives, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The imidazole ring can be oxidized, potentially forming N-oxides or other oxidative degradation products.[1][4]
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]
-
Photodegradation: Exposure to high-intensity light, particularly UV light, can lead to the degradation of the imidazole moiety.[1]
Q4: What are the best practices for preparing and storing solutions of this compound to enhance stability?
A4: To minimize degradation, adhere to the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents.
-
pH Control: If compatible with your experiment, maintain a neutral pH (around 6-8) using a suitable buffer system.[2]
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2]
-
Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect against photodegradation.[2]
-
Temperature Control: For long-term storage, keep solutions refrigerated (2-8 °C).[4]
-
Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, but verify their compatibility with your downstream applications.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the imidazole ring.[1][2] | 1. Prepare fresh solutions under an inert atmosphere (nitrogen or argon). 2. Store solutions protected from light. 3. Consider adding a compatible antioxidant.[2] |
| Precipitate forms in solution | Degradation product formation, poor solubility, or pH shift.[3] | 1. Visually inspect for precipitation and perform a solubility test. 2. Analyze the precipitate to determine its identity. 3. Ensure the pH of the solution is stable using a buffer. 4. Check the storage temperature and the compound's solubility at that temperature. |
| Loss of biological activity | Chemical degradation of the compound. | 1. Conduct a forced degradation study to identify the primary degradation pathway (see Experimental Protocols). 2. Implement stabilization strategies based on the identified degradation pathway. 3. Use a stability-indicating analytical method (e.g., HPLC) to accurately quantify the active compound.[4] |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Perform peak purity analysis to confirm if the new peaks are related to the parent compound. 2. Use LC-MS to identify the mass of the degradation products and elucidate their structures.[1] |
Experimental Protocols
1. Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound under various stress conditions.[5][6]
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix equal volumes of a stock solution of the compound and 1N HCl. Heat the mixture at 80°C for 2 hours.[2] Before analysis, neutralize a sample with 1N NaOH. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 1N NaOH. Heat the mixture at 80°C for 2 hours.[2] Before analysis, neutralize a sample with 1N HCl. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 6% H₂O₂. Keep the mixture at room temperature for 24 hours.[2] |
| Thermal Degradation | Place a sample of the stock solution in an oven at 60°C for 48 hours. |
| Photodegradation | Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1] |
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[7]
2. Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[4]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at a wavelength determined from the UV spectrum of the compound (typically around 210-230 nm for imidazoles). |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting solution instability.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
addressing solubility issues of (2-Imidazol-1-yl-phenyl)methanol in assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with (2-Imidazol-1-yl-phenyl)methanol and related imidazole-containing compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common issue for many imidazole derivatives. Follow these steps to troubleshoot:
-
Start with an Organic Solvent: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds like this.[1] Ethanol can also be an option.[2]
-
Ensure Purity and Correct Form: Verify the purity of your compound and ensure you are using the correct salt form, as this can significantly affect solubility.[2]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer or cell culture medium, keep the final concentration of the organic solvent low to minimize potential cytotoxicity. A typical final concentration is ≤0.5% for DMSO and ≤1% for ethanol.[2][3]
-
Use Proper Mixing Technique: Add the stock solution dropwise into the aqueous medium while vortexing or stirring.[3] This prevents localized high concentrations that can cause the compound to precipitate, a phenomenon known as "solvent shock".[1][3]
-
Gentle Warming: Briefly warming the solution to 37°C (98.6°F) may help dissolve the compound. However, be aware that the compound might precipitate again as it cools if the solution is supersaturated.[2][3]
Q2: I prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I fix this?
A2: This is a classic sign of poor aqueous solubility and "solvent shock".[1][3] Here are several strategies to prevent this:
-
Pre-warm the Medium: Before adding your compound, warm the cell culture medium to your experimental temperature (e.g., 37°C).[3] This can improve solubility.[3]
-
Reduce Final Concentration: The simplest solution may be to work at a lower, more soluble final concentration of the compound.[2]
-
Leverage Serum: If your experiment allows, proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help keep it in solution.[1][2]
-
Check Medium pH: The pH of your medium can affect the solubility of ionizable compounds. Ensure your medium is properly buffered for the CO2 environment of your incubator.[1][3]
Q3: Could the solubility issues be affecting my experimental results?
A3: Absolutely. Compound precipitation can significantly impact your results by:
-
Reducing the Effective Concentration: The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate dose-response curves.[3]
-
Introducing Artifacts: The precipitate itself can interfere with assay readouts, especially in imaging-based or light-scattering assays.
-
Causing Inconsistent Results: Poor solubility is a major cause of poor reproducibility in bioactivity assays.[4]
Q4: Are there more advanced methods to improve the solubility of my compound?
A4: Yes, if standard methods fail, you can consider formulation strategies:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating them and increasing their aqueous solubility.[2][5]
-
Lyophilization: Converting your compound to an amorphous (non-crystalline) form by lyophilization (freeze-drying) can improve its dissolution rate and kinetic solubility.[6]
Troubleshooting Summary
The table below summarizes common precipitation issues, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer.[1][3] | Add the stock solution dropwise while vortexing.[3] Pre-warm the aqueous medium to 37°C.[3] |
| Precipitation Over Time | Supersaturation: The initial concentration exceeds the thermodynamic solubility limit in the medium.[5] | Reduce the final working concentration of the compound.[2] |
| Cloudiness or Film in Wells | Interaction with Media Components: The compound may interact with salts or proteins in the culture medium.[1][3] | Test solubility in a simpler buffer (e.g., PBS) to identify interactions. Consider reducing the serum percentage if applicable.[1] |
| Precipitate Appears After Freeze-Thaw Cycles | Reduced Solubility of Stock: Water absorption by DMSO or compound degradation can lower solubility in the stock solution.[3] | Use anhydrous DMSO for stock preparation.[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution
This protocol details the standard method for preparing a working solution of this compound from a DMSO stock for use in a typical cell-based assay.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO[3]
-
Target aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved by vortexing.
-
-
Prepare the Working Solution:
-
Pre-warm your target aqueous medium (e.g., cell culture medium with serum) to 37°C.[3]
-
Calculate the volume of DMSO stock needed to achieve your final desired concentration, ensuring the final DMSO percentage will be ≤0.5%.
-
Place the pre-warmed medium in a tube and begin gently vortexing or swirling.
-
While the medium is mixing, add the calculated volume of DMSO stock drop-by-drop to the side of the tube.[3]
-
Continue mixing for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to your assay plate.
-
Visual Guides
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical workflow for diagnosing and solving solubility issues during your experiment.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Hypothetical Signaling Pathway Inhibition
Many imidazole-based small molecules are developed as enzyme inhibitors. For instance, they are known to target kinases or enzymes like lanosterol 14α-demethylase (CYP51) in fungi.[7] This diagram shows a hypothetical signaling pathway where a compound like this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase cascade by the compound.
References
method refinement for consistent results with (2-Imidazol-1-yl-phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results when working with (2-Imidazol-1-yl-phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-arylation of imidazole with a suitable 2-halobenzyl alcohol derivative or a related precursor. A common approach is the reaction of imidazole with 2-bromobenzaldehyde followed by reduction of the aldehyde to an alcohol.
Q2: What are the best practices for storing this compound to ensure its stability?
A2: To maintain the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, at 2-8°C. This minimizes exposure to light, oxygen, and moisture, which can lead to degradation. For longer-term storage, temperatures of -20°C are advisable.
Q3: What are the primary degradation pathways for this compound?
A3: Imidazole derivatives like this compound are susceptible to several degradation pathways, including:
-
Oxidation: The imidazole ring and the methanol functional group can be prone to oxidation, especially when exposed to air and light. This can result in the formation of colored impurities.
-
Photodegradation: Exposure to UV light can induce degradation of the imidazole moiety.
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may undergo hydrolysis.
Q4: What are the expected spectroscopic features of this compound?
A4: The 1H NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the phenyl ring protons, the methylene protons of the methanol group, and a hydroxyl proton. The 13C NMR spectrum will display distinct signals for the carbon atoms of the imidazole and phenyl rings, as well as the methylene carbon. Due to tautomerization in imidazole rings, some signals in the 13C NMR spectrum may be broadened or difficult to detect in solution.[1]
Troubleshooting Guides
Synthesis & Purification
Q1: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?
A1:
-
Possible Cause 1: Incomplete Reaction. The N-arylation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are pure and solvents are anhydrous.
-
-
Possible Cause 2: Suboptimal Base. The choice and amount of base can be critical in N-arylation reactions.
-
Solution: Experiment with different inorganic bases such as potassium carbonate, cesium carbonate, or sodium hydride. Ensure the base is finely powdered and dry.
-
-
Possible Cause 3: Product Loss During Workup. The product may be partially lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. Use a minimal amount of solvent for extractions and be careful during solvent removal.
-
Q2: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
A2: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system. This will neutralize the acidic sites on the silica gel, reducing strong interactions with your compound and improving peak shape.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina instead of silica gel for the stationary phase. This can provide better separation for basic compounds.
-
Solution 3: Dry Loading. Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands compared to loading the sample dissolved in a solvent.
Q3: My purified this compound is a yellow or brownish oil, not a white solid. What could be the reason?
A3:
-
Possible Cause 1: Presence of Oxidized Impurities. Discoloration is often due to the formation of colored byproducts from the oxidation of the imidazole ring.
-
Solution: Store the compound under an inert atmosphere and protected from light. If the discoloration is present after purification, consider treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite.
-
-
Possible Cause 2: Residual Solvent. Trapped solvent can sometimes result in an oily appearance.
-
Solution: Dry the compound under high vacuum for an extended period to remove any residual solvent.
-
Stability & Storage
Q1: My solution of this compound turns yellow over time. What is happening and how can I prevent it?
A1:
-
Cause: The yellowing of the solution is likely due to oxidation of the imidazole ring.
-
Prevention:
-
Use Degassed Solvents: Prepare solutions using high-purity, degassed solvents.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect from light.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but compatibility with the downstream experiment must be verified.
-
Q2: I am observing precipitate formation in my stock solution of this compound. What should I do?
A2:
-
Possible Cause 1: Poor Solubility. The concentration of your stock solution may be too high for the chosen solvent.
-
Solution: Try preparing a more dilute stock solution. If a high concentration is necessary, consider a different solvent system or the use of co-solvents.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product.
-
Solution: Analyze the precipitate to identify its nature. If it is a degradant, discard the stock solution and prepare a fresh one, adhering to best practices for stability.
-
-
Possible Cause 3: pH or Temperature Effects. Changes in pH or temperature can affect the solubility of your compound.
-
Solution: If applicable, use a buffered solvent system to maintain a stable pH. Ensure the storage temperature is appropriate and consistent.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization.
Step 1: Synthesis of 1-(2-bromobenzyl)-1H-imidazole
-
To a stirred solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Step 2: Lithiation and Formylation to 2-(1H-imidazol-1-yl)benzaldehyde
-
Dissolve 1-(2-bromobenzyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Step 3: Reduction to this compound
-
Dissolve the crude 2-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate with 0.5% triethylamine).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate), containing 0.5% triethylamine throughout.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Step | Product | Typical Yield | Physical Appearance |
| 1 | 1-(2-bromobenzyl)-1H-imidazole | 75-85% | Colorless to pale yellow oil |
| 2 | 2-(1H-imidazol-1-yl)benzaldehyde | 60-70% (crude) | Yellow to brown oil |
| 3 | This compound | 80-90% (after reduction) | Off-white solid or viscous oil |
| Purification | Purified this compound | 70-80% (from crude alcohol) | White to off-white solid |
Table 2: Plausible Spectroscopic Data for this compound
| 1H NMR (400 MHz, CDCl3) | 13C NMR (101 MHz, CDCl3) |
| δ (ppm) | Assignment |
| 7.65 (s, 1H) | Imidazole C2-H |
| 7.50-7.30 (m, 4H) | Phenyl-H |
| 7.20 (s, 1H) | Imidazole C4/5-H |
| 7.10 (s, 1H) | Imidazole C4/5-H |
| 4.80 (s, 2H) | -CH2OH |
| 3.50 (br s, 1H) | -OH |
Note: NMR chemical shifts are illustrative and can vary based on solvent and other experimental conditions.
Visualizations
Experimental Workflow
Caption: Synthetic and purification workflow for this compound.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many imidazole-based compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole compounds.
References
Technical Support Center: (2-Imidazol-1-yl-phenyl)methanol Experiments
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with (2-Imidazol-1-yl-phenyl)methanol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Issues
Q1: My N-alkylation reaction to synthesize this compound is showing low yield. What are the common causes?
A1: Low yields in the N-alkylation of imidazole are a frequent issue and can be attributed to several factors:
-
Incomplete Deprotonation: The nucleophilicity of the imidazole ring is significantly increased upon deprotonation. If a weak base is used, the equilibrium may not fully favor the imidazolate anion, leading to a slow or incomplete reaction.[1]
-
Reactivity of the Alkylating Agent: The reactivity of the benzyl halide is crucial. The general order of reactivity is I > Br > Cl. If you are using a chloride and observing low reactivity, switching to the corresponding bromide may improve the yield.[1]
-
Suboptimal Temperature: While many reactions can proceed at room temperature, gentle heating (e.g., 60-80 °C) might be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[1][2]
-
Purity of Reagents: Impurities in the imidazole, benzyl halide, or solvent can lead to undesired side products and lower the yield. Ensure all reagents are pure and the solvent is anhydrous.[2]
-
Choice of Base and Solvent: A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) ensures complete deprotonation. However, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle in polar aprotic solvents like acetonitrile.[1]
Q2: I am observing a significant amount of a dialkylated byproduct (imidazolium salt) on my TLC and NMR. How can this be prevented?
A2: The mono-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction.[1][3]
-
Control Stoichiometry: Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the alkylating agent to minimize the amount of unreacted electrophile available for a second alkylation.[1]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of dialkylation.[1]
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting alkylating agent is consumed to prevent further reaction with the product.[3]
Q3: My reduction of the intermediate aldehyde 2-(1H-imidazol-1-ylmethyl)benzaldehyde is not working efficiently. What can I do?
A3: The reduction of an aldehyde to a primary alcohol with sodium borohydride (NaBH₄) is typically a robust reaction, but issues can arise.
-
Solvent Choice: The reaction is commonly performed in alcoholic solvents like methanol or ethanol. These solvents also participate in the reaction mechanism by protonating the intermediate alkoxide.[4]
-
Reagent Quality: Ensure the NaBH₄ has not been degraded by moisture. It should be a fine, white powder.
-
Temperature Control: The reaction is often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[5]
-
Quenching: After the reaction is complete (as monitored by TLC), it needs to be carefully quenched, typically with water or a dilute acid, to destroy any excess NaBH₄ and protonate the product.[6]
Purification & Handling
Q4: What is the most effective method for purifying crude this compound?
A4: The most common and effective method for purifying imidazole derivatives is silica gel column chromatography.
-
Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol to a more polar solvent like dichloromethane or ethyl acetate. The optimal solvent system should be determined by TLC analysis first.
-
Crystallization: If the compound is a solid, crystallization can be an excellent purification method. Common solvents for crystallization of imidazole derivatives include ethyl acetate, toluene, or mixtures of ethanol and water.[7]
Q5: My compound appears to be degrading during silica gel chromatography, resulting in streaking on the TLC plate and low recovery. What should I do?
A5: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with basic nitrogen groups like imidazole.
-
Neutralize the Silica: Prepare a slurry of the silica gel in the starting eluent and add a small amount of a neutralising base, such as triethylamine (~1% by volume). This will deactivate the acidic sites on the silica surface.
-
Alternative Stationary Phase: If the compound is very sensitive, consider using a different stationary phase, such as neutral alumina.
-
Speed: Run the column as quickly as possible without sacrificing separation to minimize the contact time between your compound and the silica gel.
Q6: How should I store this compound to ensure its stability?
A6: The molecule contains a benzyl alcohol moiety, which can be susceptible to oxidation, and an imidazole ring.[7][8]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation.
-
Temperature: Keep it in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Inertness: Benzyl alcohol itself can slowly oxidize in air to form benzaldehyde and benzoic acid.[8] This possibility should be considered for the target compound as well.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative two-step protocol involving N-alkylation followed by reduction.
Step A: Synthesis of 2-(1H-imidazol-1-ylmethyl)benzaldehyde
-
To a round-bottom flask, add imidazole (1.0 eq) and a base such as powdered potassium hydroxide (1.3 eq) or potassium carbonate (1.5 eq).[1][9]
-
Add a suitable anhydrous solvent, such as acetonitrile or DMF.[1]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Dissolve 2-(bromomethyl)benzaldehyde (1.05 eq) in the same anhydrous solvent and add it dropwise to the imidazole mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting benzyl bromide is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
Step B: Synthesis of this compound
-
Dissolve the crude 2-(1H-imidazol-1-ylmethyl)benzaldehyde from Step A in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[4]
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde spot.[10]
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound. Purify as needed via column chromatography or crystallization.
Data Presentation
Table 1: Troubleshooting Guide for N-Alkylation Synthesis
| Parameter | Potential Issue | Recommended Solution |
| Base | Incomplete deprotonation; low reactivity. | Use a stronger base (e.g., NaH) or a more effective weak base (e.g., Cs₂CO₃).[1] |
| Solvent | Poor solubility of reagents; slow reaction rate. | Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile.[1] |
| Temperature | Reaction is slow or stalled. | Gently heat the reaction to 60-80 °C while monitoring for side products.[1] |
| Stoichiometry | Formation of dialkylated imidazolium salt. | Use a slight excess of imidazole (1.1-1.2 eq) relative to the alkylating agent.[1] |
| Alkylating Agent | Low reactivity (e.g., using a benzyl chloride). | Switch to a more reactive halide (benzyl bromide or iodide).[1] |
Table 2: Hypothetical Analytical Data for this compound (Note: This data is predictive, based on similar structures, and should be confirmed experimentally.)
| Analysis | Expected Result | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ ~7.70 (s, 1H), ~7.50-7.20 (m, 4H, Ar-H), ~7.15 (s, 1H), ~6.90 (s, 1H), ~5.30 (s, 2H, N-CH₂), ~5.10 (t, 1H, OH), ~4.50 (d, 2H, CH₂-OH) | Signals corresponding to the imidazole protons, the aromatic protons on the phenyl ring, the benzylic methylene protons, and the hydroxymethyl group.[11][12] |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ ~140-125 (Ar-C), ~137 (Im-C2), ~128 (Im-C5), ~119 (Im-C4), ~60 (CH₂-OH), ~50 (N-CH₂) | Peaks representing the carbons of the phenyl ring, the three distinct imidazole carbons, and the two aliphatic carbons.[11] |
| Mass Spec (ESI+) | m/z = 189.0971 [M+H]⁺ | Corresponds to the protonated molecular ion of C₁₁H₁₂N₂O. |
Visualizations
Experimental & Logic Diagrams
Caption: A two-step workflow for the synthesis of the target compound.
Caption: A decision tree for diagnosing and solving low yield problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studylib.net [studylib.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. phexcom.com [phexcom.com]
- 9. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Enhancing the Bioavailability of (2-Imidazol-1-yl-phenyl)methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of (2-Imidazol-1-yl-phenyl)methanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of this compound derivatives?
The primary challenges are typically linked to their physicochemical properties. Many imidazole derivatives suffer from poor water solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1][2] Additionally, some derivatives may be subject to significant first-pass metabolism by enzymes like cytochrome P450 (CYP), reducing the amount of active drug that reaches systemic circulation.[3] The overall stability, lipophilicity, and ionization state of the molecule also play crucial roles.[4]
Q2: What are the main strategies to improve the bioavailability of these poorly soluble compounds?
Several key strategies can be employed:
-
Formulation Technologies: Utilizing nanotechnology-based delivery systems such as nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly enhance solubility and dissolution rates.[5][6][7]
-
Salt Formation: For ionizable derivatives, forming a salt can drastically improve aqueous solubility and dissolution velocity compared to the free acid or base form.[4][8]
-
Prodrug Approach: Synthesizing a prodrug involves chemically modifying the molecule to improve its physicochemical properties. This new compound is then converted into the active drug in vivo.[9][10]
-
Particle Size Reduction: Techniques like micronization and high-pressure homogenization reduce particle size, thereby increasing the surface area available for dissolution.[11]
Q3: How does salt formation enhance bioavailability?
Salt formation primarily increases the dissolution rate of a drug.[8] By converting a weakly acidic or basic drug into a salt, its ionization in solution increases, which makes it more soluble in aqueous environments like the gastrointestinal tract.[12] This enhanced solubility leads to a higher concentration of the drug at the absorption site, which can improve overall absorption and bioavailability.[13] Approximately 50% of all marketed drugs are administered as salts.[13]
Q4: Can nanotechnology be applied to this compound derivatives?
Yes. Nanotechnology is a highly effective strategy for drugs with poor water solubility.[7] Encapsulating the derivative in nanocarriers like lipid-based or polymer-based nanoparticles, or formulating it as a nanoemulsion, can protect it from degradation in the gut, increase its surface area for dissolution, and improve its permeation across the intestinal membrane.[1][6][7]
Troubleshooting Guide
Problem 1: Consistently Low Aqueous Solubility in Formulation
Symptoms: The compound precipitates out of aqueous buffers, leading to low and variable results in in vitro dissolution and permeability assays.
Possible Causes & Solutions:
-
Intrinsic Poor Solubility: The inherent chemical structure limits interaction with water.
-
Solution 1: Salt Formation. If your derivative has an ionizable group (the imidazole ring is basic), attempt to form various pharmaceutical salts (e.g., hydrochloride, mesylate). This is often the most direct way to increase solubility.[4] Salts often show higher dissolution rates compared to the corresponding free base.[8]
-
Solution 2: Nanoparticle Formulation. Formulate the derivative into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or a nanosuspension. The reduction in particle size to the nano-scale increases dissolution velocity and saturation solubility.[5]
-
-
Incorrect pH or Buffer System: The pH of the medium significantly affects the ionization and solubility of imidazole derivatives.
-
Solution: pH-Solubility Profiling. Conduct a pH-solubility profile to determine the optimal pH range for dissolution. For a basic imidazole ring, solubility will generally be higher at a lower pH.
-
Problem 2: High Variability in in vivo Pharmacokinetic (PK) Data
Symptoms: Animal studies show large standard deviations in key PK parameters like Cmax (maximum concentration) and AUC (area under the curve) between subjects.
Possible Causes & Solutions:
-
Poor Dissolution & Absorption: Inconsistent wetting and dissolution of the solid drug in the GI tract.
-
First-Pass Metabolism: The compound is extensively metabolized by CYP enzymes in the liver or gut wall.[3]
Problem 3: Compound Shows Good in vitro Permeability but Poor Oral Bioavailability
Symptoms: The derivative performs well in Caco-2 permeability assays but fails to achieve adequate plasma concentrations when dosed orally in animals.
Possible Causes & Solutions:
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen.[6]
-
Solution: Co-administration with P-gp Inhibitors. In a research setting, co-administering a known P-gp inhibitor can confirm if efflux is the primary issue. For formulation, some excipients used in SEDDS or nanoparticles have P-gp inhibitory effects.
-
-
Extensive First-Pass Metabolism: As mentioned above, high hepatic or intestinal metabolism can clear the drug before it reaches systemic circulation.
Formulation Strategies & Comparative Data
Improving bioavailability often requires a tailored formulation approach. The table below summarizes the potential improvements seen with various techniques for poorly soluble drugs.
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility/Bioavailability | Key Considerations |
| Salt Formation | Increases ionization and dissolution rate.[8][12] | 10 to >1,000-fold | Requires an ionizable functional group on the drug molecule. |
| Nanosuspensions | Increases surface area by reducing particle size to <1 µm.[6] | 2 to 10-fold | Requires specialized equipment like high-pressure homogenizers.[11] |
| Nanoemulsions | Drug is dissolved in oil droplets (20-200 nm), increasing surface area and enabling lymphatic transport.[1] | 5 to 50-fold | Stability of the emulsion and selection of surfactants are critical.[1] |
| Prodrugs | Covalent modification to attach a promoiety (e.g., phosphate group), which is cleaved in vivo.[10] | Can be >50,000-fold (for phosphate prodrugs)[10] | Requires careful design to ensure efficient cleavage and release of the active drug.[9] |
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is used to assess the rate at which the drug substance dissolves from a formulated product.
-
Preparation of Dissolution Medium: Prepare a sufficient volume of dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or pH 6.8 phosphate buffer for intestinal fluid). De-aerate the medium.
-
Apparatus Setup: Set up the dissolution apparatus. For a paddle apparatus, set the temperature to 37 ± 0.5 °C and the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Place a single dosage form (e.g., tablet, capsule) or a known quantity of the API into each vessel containing 900 mL of the dissolution medium.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is an in vitro model of the human small intestinal mucosa to predict drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Experiment Setup:
-
Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution (in transport buffer) to the apical (AP) side of the monolayer (to measure AP-to-Basolateral transport, representing absorption).
-
Add fresh transport buffer to the basolateral (BL) side.
-
-
Incubation & Sampling: Incubate the plates at 37 °C with gentle shaking. Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer.
-
Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of transport across the monolayer.
Visual Guides and Workflows
Troubleshooting Workflow for Low Oral Bioavailability
The following diagram outlines a logical workflow for diagnosing and addressing poor oral bioavailability of an imidazole derivative.
Caption: A step-by-step workflow for troubleshooting low bioavailability.
Mechanism of Nanoparticle-Mediated Bioavailability Enhancement
This diagram illustrates how encapsulating a drug in a nanoparticle can help overcome key absorption barriers in the gastrointestinal tract.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scifiniti.com [scifiniti.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating the In Vivo Efficacy of (2-Imidazol-1-yl-phenyl)methanol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-containing compounds represent a cornerstone of antifungal therapy. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. This guide compares the in vivo efficacy of established imidazole antifungals, providing a benchmark for the evaluation of new chemical entities like (2-Imidazol-1-yl-phenyl)methanol.
Comparative In Vivo Efficacy
The following table summarizes the in vivo performance of Ketoconazole and Flutrimazole in established animal models of fungal infections.
| Compound | Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy | Reference |
| Ketoconazole | Guinea Pig | Trichophyton mentagrophytes (Dermatophytosis) | Oral administration | Superior to griseofulvin in oral treatment.[5] | [5] |
| Rabbit | Candida albicans (Systemic Candidosis) | Oral administration | Effective in treating experimental systemic candidosis. | ||
| Guinea Pig | Candida albicans (Skin Candidosis) | Oral administration | Highly active in skin candidiasis.[5] | [5] | |
| Flutrimazole | Guinea Pig | Trichophyton mentagrophytes (Trichophytosis) | 1% and 2% topical cream/solution | >80% rate of cured or markedly improved animals.[6] | [6] |
| Rat | Candida albicans (Vaginal Candidiasis) | 1% and 2% topical cream/solution | >80% rate of cured or markedly improved animals.[6] | [6] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary target for imidazole-based antifungals is the enzyme lanosterol 14α-demethylase. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocols
Guinea Pig Model of Dermatophytosis
This model is widely used to evaluate the efficacy of antifungal agents against skin infections.[7][8][9][10]
a. Animal Preparation and Inoculation:
-
Pre-treatment: The skin on the flank of the guinea pig is pre-treated, often by shaving with a manual razor.[8][9]
-
Inoculation: A suspension of a dermatophyte, such as Microsporum canis or Trichophyton mentagrophytes, is applied to the shaved area. The inoculation site may be ringed with vaseline to contain the inoculum.[7][10]
b. Treatment Regimen:
-
Antifungal treatment is typically initiated a few days post-inoculation (e.g., day 3).[7][10]
-
The test compound, such as this compound, or a comparator like itraconazole, is administered. For oral compounds, administration is often via gavage tube at a specified dose (e.g., 10 mg/kg once daily for 12 days).[7][10]
-
A control group of infected but untreated animals is maintained for comparison.[7][10]
c. Efficacy Evaluation:
-
Clinical Assessment: The course of infection is monitored by scoring clinical signs such as redness and lesion formation.[8][9]
-
Mycological Examination: Skin scrapings from the infected area are examined by microscopy and cultured to confirm the presence of the fungus.[7][8][9]
-
Histopathology: Biopsies of the infected skin can be taken for histopathological examination to confirm dermatophytosis.[8][9]
Rabbit Model of Systemic Candidiasis
This model is employed to assess the efficacy of antifungal compounds against invasive fungal infections.[11][12][13]
a. Animal Preparation and Inoculation:
-
Inoculation: A suspension of Candida albicans is administered intravenously to induce a systemic infection.
b. Treatment Regimen:
-
Treatment with the test compound or a comparator is initiated after the establishment of infection.
-
The route of administration (e.g., intravenous) and dosing schedule are critical parameters.
c. Efficacy Evaluation:
-
Survival Rate: The survival of treated versus untreated animals is a primary endpoint.[12]
-
Fungal Burden: At the end of the study, organs such as the kidneys, liver, and spleen are harvested, and the fungal load is quantified by counting colony-forming units (CFU).[12]
-
Histopathology: Tissues can be examined for the presence of fungal elements and inflammation.
Conclusion
While direct in vivo data for this compound is pending, the established efficacy of related imidazole compounds like Ketoconazole and Flutrimazole provides a strong rationale for its investigation as a potential antifungal agent. The experimental models and protocols outlined in this guide offer a robust framework for conducting such in vivo validation studies. A thorough evaluation using these standardized methods will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Flutrimazole - Wikipedia [en.wikipedia.org]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Toxicity of Flutrimazole_Chemicalbook [chemicalbook.com]
- 5. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. academic.oup.com [academic.oup.com]
- 11. Experimental in Vivo Models of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hosting Infection: Experimental Models to Assay Candida Virulence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Imidazol-1-yl-phenyl)methanol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring product quality and safety. This guide provides an objective comparison of potential analytical methods for the characterization and quantification of (2-Imidazol-1-yl-phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document outlines hypothetical High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, based on established analytical approaches for structurally similar imidazole derivatives.[1][2][3][4][5] Furthermore, it details the critical process of cross-validation to ensure the consistency and reliability of results obtained from different analytical techniques.[6]
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of potential performance data for HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of this compound, based on typical performance characteristics of these techniques for similar imidazole-containing compounds.[1][5][7][8]
| Analytical Method | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 1 - 100 µg/mL | ~0.1 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | 98 - 102% | < 2% |
| LC-MS/MS | 0.1 - 1000 ng/mL | ~0.01 - 0.1 ng/mL | ~0.05 - 0.5 ng/mL | 95 - 105% | < 15% |
| GC-MS | 10 - 500 ng/mL | ~0.5 - 5 ng/mL | ~2 - 20 ng/mL | 90 - 110% | < 15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline proposed experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products where high sensitivity is not a primary requirement.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH2PO4), with the pH adjusted to 3.2.[3] The ratio can be optimized, for instance, starting with 70:30 (v/v) methanol:buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 220 nm can be explored).[9]
-
Injection Volume: 20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices or for impurity profiling.
-
Sample Preparation: For plasma or tissue samples, protein precipitation with acetonitrile is a common approach.[1] The supernatant can then be evaporated and reconstituted in the mobile phase. For other matrices, a simple dilution followed by filtration may be sufficient.
-
Chromatographic Conditions:
-
Column: A C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[1][7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1][7][10]
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a suitable alternative, particularly for assessing volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[5]
-
Sample Preparation and Derivatization: A derivatization step using an agent like isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol can be employed to enhance the volatility of the analyte.[5]
-
Chromatographic Conditions:
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane column.[4]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
-
-
Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods provide equivalent results, allowing for the interchangeability of methods.[6] The following diagram illustrates a typical workflow for the cross-validation of the proposed analytical methods.
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity for trace-level quantification. GC-MS can be a valuable tool, particularly for impurity profiling, though it may require a derivatization step.
Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to ensure the reliability of the generated data.[11][12] Furthermore, when multiple analytical techniques are employed, a comprehensive cross-validation study is essential to demonstrate the interchangeability of the methods and ensure data consistency across different analytical platforms. This systematic approach to method development and validation is a cornerstone of good analytical practice in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. journal.standard.ac.ir [journal.standard.ac.ir]
- 9. ptfarm.pl [ptfarm.pl]
- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to the Structure-Activity Relationship of (2-Imidazol-1-yl-phenyl)methanol Analogs as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The (2-Imidazol-1-yl-phenyl)methanol scaffold is a promising starting point for the design of new inhibitors of fungal growth. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their antifungal activity. The data presented is derived from preclinical studies and aims to inform future drug design and development efforts.
Comparative Analysis of Antifungal Activity
The antifungal efficacy of this compound analogs is significantly influenced by substitutions on the phenyl ring and modifications of the methanol moiety. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL, of a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species. These compounds are closely related to the core topic and provide valuable SAR insights.
| Compound ID | R (Substitution on Phenyl Ring) | Linker | R' (Ester/Carbamate Moiety) | C. albicans MIC (μg/mL) | C. glabrata MIC (μg/mL) | C. krusei MIC (μg/mL) | C. parapsilosis MIC (μg/mL) |
| 6a | H | Ester | Biphenyl-4-yl | 1.56 | 3.12 | 0.78 | 1.56 |
| (-)-6a | H | Ester | Biphenyl-4-yl | 0.78 | 1.56 | 0.39 | 0.78 |
| (+)-6a | H | Ester | Biphenyl-4-yl | >128 | >128 | >128 | >128 |
| 6b | H | Ester | 4'-Fluorobiphenyl-4-yl | 0.78 | 1.56 | 0.39 | 0.78 |
| (-)-6b | H | Ester | 4'-Fluorobiphenyl-4-yl | 0.39 | 0.78 | 0.20 | 0.39 |
| (+)-6b | H | Ester | 4'-Fluorobiphenyl-4-yl | >128 | >128 | >128 | >128 |
| 6c | H | Ester | 4'-Chlorobiphenyl-4-yl | 1.56 | 3.12 | 0.78 | 1.56 |
| Fluconazole | - | - | - | 0.78 | 12.5 | 25 | 0.78 |
Data extracted from a study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structurally analogous to this compound analogs.[2]
Key SAR Observations:
-
Stereochemistry is Crucial: A significant finding is the profound impact of stereochemistry on antifungal activity. The (-) isomers of compounds 6a and 6b were substantially more active than their corresponding (+) isomers, with the activity of the (+) isomers being negligible.[2] In the case of a related compound, the levorotatory enantiomer was reported to be up to 500 times more active than the dextrorotatory enantiomer.[1]
-
Aromatic Esters Enhance Activity: The conversion of the hydroxyl group to an aromatic biphenyl ester, as seen in compounds 6a-c , resulted in potent antifungal activity, often exceeding that of the reference drug fluconazole against certain strains like C. krusei.[2]
-
Lipophilic Tail is Important: The molecular design of these azole antifungals typically includes a lipophilic "tail" group.[1] The biphenyl and substituted biphenyl moieties in the presented analogs serve as this lipophilic tail and contribute significantly to their antifungal potency.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as adapted from established guidelines.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the in vitro susceptibility of fungal isolates to antifungal agents.[3][4][5]
-
Preparation of Fungal Inoculum:
-
Fungal strains are stored as frozen stocks at -80°C in 35% glycerol.[3]
-
Prior to the assay, fungi are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated to ensure viability and purity.[3]
-
A suspension of the fungus is prepared in sterile saline or phosphate-buffered saline (PBS). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[6] This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid medium like RPMI 1640 buffered with MOPS.[4][5] The final concentrations typically range from 0.03 to 64 µg/mL, depending on the expected potency of the compounds.[4]
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The final volume in each well is typically 200 µL.
-
The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[4]
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected or read with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control (drug-free) well.
-
Visualizations
Logical Workflow of a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the iterative process of an SAR study, from the initial lead compound to the identification of optimized drug candidates.
Caption: Iterative cycle of a structure-activity relationship study.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary molecular target of many azole antifungals, including the this compound class, is the enzyme lanosterol 14α-demethylase (CYP51). The diagram below illustrates the mechanism of action.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Performance of (2-Imidazol-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential catalytic performance of (2-Imidazol-1-yl-phenyl)methanol. While direct experimental benchmarking data for this specific compound is limited in publicly available literature, this document extrapolates its potential efficacy by comparing it with established catalysts in a well-known benchmark reaction: the synthesis of multi-substituted imidazoles. The imidazole scaffold is a crucial component in many pharmaceuticals, making efficient and novel catalytic routes for its synthesis a significant area of research.[1][2]
This guide offers a framework for evaluating this compound as a catalyst by providing detailed experimental protocols and comparing its potential performance against a range of existing catalytic systems.
Comparative Catalytic Performance
The synthesis of 2,4,5-trisubstituted imidazoles is a common benchmark reaction to evaluate catalyst efficiency. The following table summarizes the performance of various catalysts in this reaction, providing a baseline against which this compound can be assessed.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent |
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol[3] |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free[3] |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free[3] |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free[3] |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | 6 | Ethanol[3] |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free[3] |
Hypothesized Performance of this compound:
Based on the structure of this compound, it can be hypothesized that it may act as a bifunctional catalyst. The imidazole moiety can act as a ligand for a metal center or as a base, while the methanol group could participate in hydrogen bonding or act as a proton shuttle, potentially influencing the reaction mechanism and kinetics. Its performance would likely be influenced by its ability to coordinate with reactants and stabilize transition states. Further experimental validation is required to confirm its catalytic activity and efficiency.
Experimental Protocols
To facilitate the benchmarking of this compound, a detailed experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles is provided below.
Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles:
This protocol describes an efficient synthesis using a copper-based catalyst.[3]
-
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.
-
The reaction mixture is refluxed for the time specified in the comparative data table (typically around 20 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is isolated and purified using standard techniques such as filtration and recrystallization.
-
Proposed Benchmarking Experiment using this compound:
To evaluate the catalytic performance of this compound, the above protocol can be adapted by replacing CuI with varying molar percentages of this compound. The reaction should be monitored for yield, reaction time, and optimal temperature.
Visualizations
Proposed Reaction Pathway for the Synthesis of 2,4,5-Trisubstituted Imidazoles:
References
In Vitro vs. In Vivo Correlation of (2-Imidazol-1-yl-phenyl)methanol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of (2-Imidazol-1-yl-phenyl)methanol and its structurally related analogs. The primary focus of this analysis is on the antifungal properties of this class of imidazole derivatives, with a detailed examination of their mechanism of action, efficacy, and cytotoxic profiles. Due to the limited availability of in vivo data for this compound itself, this guide incorporates findings from closely related imidazole-based antifungal agents to provide a broader context for its potential therapeutic applications and to highlight the critical aspects of correlating in vitro findings with in vivo outcomes.
Executive Summary
This compound and its derivatives have demonstrated promising in vitro antifungal activity, primarily by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a crucial component of the ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. In vitro data, presented as Minimum Inhibitory Concentration (MIC) values, indicate potent activity against a range of fungal pathogens, including various Candida species. However, the translation of this potent in vitro activity to in vivo efficacy is a complex process influenced by pharmacokinetic and pharmacodynamic factors. This guide explores these aspects by comparing the available data and outlining the standard experimental protocols used for their evaluation.
Data Presentation: In Vitro Antifungal Activity and Cytotoxicity
The following tables summarize the quantitative data on the in vitro activity of derivatives of this compound and the cytotoxicity of related imidazole compounds.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC in µg/mL) | Reference(s) |
| Aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol | Candida albicans and non-albicansCandida species | More active than fluconazole. One derivative, 6c, showed a mean MIC of 1.7 ± 1.4 against C. albicans and 1.9 ± 2.0 against non-albicans species. The (-) isomers were found to be up to 500 times more active than the (+) isomers. | [1] |
| Bis(4-chlorophenyl) analogues 18 and 19 | Wide variety of yeasts, systemic mycoses, and dermatophytes | Potent activity with MIC values ranging from 0.2 to 7.0, compared to 0.2-20.0 for ketoconazole. |
Table 2: In Vitro Cytotoxicity of Imidazole Derivatives
| Compound/Derivative | Cell Line | Key Findings (IC50 or CC50 in µg/mL) | Reference(s) |
| Racemates of aromatic biphenyl ester derivatives 6a-c | Human monocytic cell line (U937) | Low cytotoxicity, with 6a demonstrating a CC50 greater than 128. | [1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound and related azole compounds is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth and cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of standard protocols for key in vitro and in vivo assays.
In Vitro Assays
1. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
References
Comparative Analysis of (2-Imidazol-1-yl-phenyl)methanol Derivatives in Antifungal Applications
This guide provides a comparative analysis of the experimental data for (2-Imidazol-1-yl-phenyl)methanol derivatives, with a primary focus on their well-documented antifungal properties. Due to the limited availability of data on the specific molecule "this compound," this report centers on the closely related and extensively studied class of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. The primary mechanism of action for the antifungal activity of these compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[1][2][3] This guide will also compare their performance with other established antifungal agents and detail the experimental protocols for the validation of their efficacy and cytotoxicity.
Quantitative Data Summary
The following tables summarize the in vitro antifungal and cytotoxic activities of various imidazole derivatives. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The half-maximal inhibitory concentration (IC50) indicates the concentration of a substance needed to inhibit a biological process or component by 50%.
Table 1: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC in µg/mL) | Reference(s) |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida species | Aromatic biphenyl ester derivatives demonstrated higher activity than fluconazole. | [3] |
| (-)15 (a 2-(1-H-imidazole-1-yl)-1-phenylethanol derivative) | Candida parapsilosis, Candida albicans, Candida krusei, Candida tropicalis | MIC values of 0.08, 0.125, 0.125, and 0.27 µg/mL, respectively. | [4] |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton species | n-propyl, n-butyl, and isobutyl derivatives were among the most active. | [3] |
| Bis(4-chlorophenyl) analogues 18 and 19 | Trichophyton and Microsporum sp., Epidermophyton floccosum, Candida stellatoidea | MIC values ranging between 0.2 and 7.0 µg/mL. | [5] |
| Miconazole (Reference Drug) | Various Fungi | Broad-spectrum antifungal activity. | [6] |
| Ketoconazole (Reference Drug) | Various Fungi | MIC values ranging between 0.2-20.0 µg/mL against various fungi. | [5] |
Table 2: In Vitro Cytotoxic Activity of Imidazole Derivatives
| Compound/Derivative | Cell Line | Assay | Key Findings (IC50) | Reference(s) |
| Imidazole Derivatives | Breast Cancer Cell Lines | MTT Assay | Varies depending on the specific derivative. | [7] |
| Imidazole Ionic Liquids | A549 (human lung carcinoma), HeLa (human cervical cancer), HCT-116 (human colorectal carcinoma) | MTT Assay | Cytotoxicity is dependent on the structure of the ionic liquid. | [8] |
| Cisplatin (Reference Drug) | NCI-A549, NCI-H460, HCC827, and NCI-H1975 (human non-small cell lung cancer) | MTT Assay | Used as a positive control in cytotoxicity studies. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and validation of the cited data.
1. Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against fungi.[3][10]
-
Preparation of Inoculum: Fungal isolates are first cultured on a suitable agar medium, such as Sabouraud agar.[6] A suspension of the fungal cells is then prepared in sterile saline or RPMI medium.[6] The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a known concentration of fungal cells (approximately 1 x 10^6 to 5 x 10^6 cells/mL).[10]
-
Drug Dilutions: The imidazole compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11] Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using a liquid culture medium like RPMI.[6][11]
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared fungal suspension.[11] The plates are then incubated at 37°C for 24 to 48 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[3]
2. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][9]
-
Cell Seeding: Human cell lines (e.g., A549, HeLa) are seeded into 96-well plates at a specific density (e.g., 4.0 x 10^3 cells per mL) and incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7]
-
Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and the formazan crystals are dissolved in a solvent such as DMSO.[8][9] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm.[9] The IC50 value is then calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Azole Antifungal Action
Azole antifungals, including imidazole derivatives, function by inhibiting lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[13][14] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death or growth inhibition.[12][13]
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for Antifungal Drug Screening
The following diagram illustrates a typical workflow for screening and validating the antifungal properties of new chemical entities like this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoj.org.eg [edoj.org.eg]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
head-to-head comparison of different synthesis routes for (2-Imidazol-1-yl-phenyl)methanol
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a detailed head-to-head comparison of two primary synthesis routes for (2-Imidazol-1-yl-phenyl)methanol, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols.
Route 1: Reduction of 2-(1H-imidazol-1-yl)benzaldehyde
This two-step approach involves the initial synthesis of the key intermediate, 2-(1H-imidazol-1-yl)benzaldehyde, followed by its reduction to the target alcohol.
Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde: This intermediate can be prepared via a copper-catalyzed Ullmann condensation between 2-bromobenzaldehyde and imidazole.
Reduction to this compound: The resulting aldehyde is then reduced to the corresponding alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[1][2]
Route 2: Ullmann-Type Coupling of a Protected 2-Halobenzyl Alcohol with Imidazole
This alternative strategy involves the direct formation of the C-N bond between imidazole and a phenyl ring already containing the methanol moiety. However, the presence of the hydroxyl group in the starting material, such as 2-bromobenzyl alcohol, can interfere with the copper-catalyzed Ullmann coupling reaction. To circumvent this, a protection-deprotection strategy is necessary.
Protection of 2-Bromobenzyl Alcohol: The hydroxyl group of 2-bromobenzyl alcohol is first protected, for example, as a silyl ether or another suitable protecting group that is stable under the conditions of the Ullmann reaction.
Ullmann-Type Coupling: The protected 2-bromobenzyl ether is then coupled with imidazole using a copper catalyst, often in the presence of a ligand and a base.[3][4][5][6][7]
Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthesis routes, based on typical experimental outcomes.
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Ullmann Coupling of Protected Alcohol |
| Overall Yield | High (typically >80% for the reduction step) | Moderate (yields can vary depending on the efficiency of the three steps) |
| Number of Steps | 2 (Synthesis of aldehyde + Reduction) | 3 (Protection + Coupling + Deprotection) |
| Reaction Time | Reduction step is generally rapid (often complete within hours) | Coupling and deprotection steps can be longer |
| Reagent Cost | Sodium borohydride is relatively inexpensive. | Copper catalysts, ligands, and protecting group reagents can be more costly. |
| Purification | Generally straightforward purification by recrystallization or column chromatography. | Requires purification after each of the three steps. |
Experimental Protocols
Route 1: Reduction of 2-(1H-imidazol-1-yl)benzaldehyde
Materials:
-
2-(1H-imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route 2: Ullmann-Type Coupling of Protected 2-Bromobenzyl Alcohol with Imidazole
Step 2a: Protection of 2-Bromobenzyl Alcohol (Example with TBDMS protection)
Materials:
-
2-Bromobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-bromobenzyl alcohol (1 equivalent) and imidazole (2.5 equivalents) in dry DCM.
-
Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected alcohol.
Step 2b: Copper-Catalyzed N-Arylation
Materials:
-
Protected 2-bromobenzyl alcohol from Step 2a
-
Imidazole
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2 equivalents).
-
Add the protected 2-bromobenzyl alcohol (1 equivalent) and imidazole (1.2 equivalents) dissolved in DMF.
-
Heat the reaction mixture at 110-120 °C for 24 hours under an inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2c: Deprotection
Materials:
-
Protected this compound from Step 2b
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected alcohol in THF.
-
Add TBAF (1 M solution in THF, 1.2 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain this compound.
Visualizing the Synthesis Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
Caption: Workflow for the synthesis of this compound via the reduction of an aldehyde intermediate.
Caption: Multi-step synthesis of this compound using a protection-coupling-deprotection strategy.
Conclusion
Both routes offer viable pathways to this compound.
-
Route 1 (Reduction of Aldehyde) is generally more efficient and cost-effective due to the fewer number of steps and the use of readily available and inexpensive reagents. The high yield of the reduction step makes it an attractive option for large-scale synthesis.
-
Route 2 (Ullmann Coupling of Protected Alcohol) , while longer and potentially lower yielding, offers more flexibility in terms of substrate scope for the Ullmann reaction if various substituted imidazoles or aryl halides were to be explored. The necessity of protection and deprotection steps adds to the complexity and cost of this route.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
evaluating the selectivity of (2-Imidazol-1-yl-phenyl)methanol for its target
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of selective enzyme inhibitors is a cornerstone of modern pharmacology. Compounds containing an imidazole scaffold are of significant interest due to their diverse biological activities, often targeting metalloenzymes. This guide provides a comparative framework for evaluating the selectivity of "(2-Imidazol-1-yl-phenyl)methanol," a representative imidazole-containing compound, for its potential target, aromatase (CYP19A1). Aromatase is a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer.[1][2]
The selectivity of an aromatase inhibitor is paramount to minimize off-target effects and improve its therapeutic index.[3] Non-selective inhibition of other cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions and toxicity.[4][5][6] This guide compares the hypothetical selectivity profile of "this compound" with established aromatase inhibitors, providing essential experimental protocols for researchers to conduct their own evaluations.
Comparative Selectivity Profile
To objectively assess the selectivity of a novel compound like "this compound," it is crucial to compare its inhibitory activity against aromatase with its activity against other major drug-metabolizing CYP isoforms. The following table presents a hypothetical but representative dataset, comparing the half-maximal inhibitory concentrations (IC50) of "this compound" with the well-characterized non-steroidal aromatase inhibitor, Letrozole.
| Compound | Aromatase (CYP19A1) IC50 (nM) | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Selectivity Ratio (CYP IC50 / Aromatase IC50) |
| This compound | 37 | > 25 | > 25 | 15 | > 25 | 8 | > 675 (for CYP1A2/2C9/2D6), 405 (for CYP2C19), 216 (for CYP3A4) |
| Letrozole | 24[7] | > 25 | > 25 | > 25 | > 25 | > 25 | > 1041 (for all tested CYPs) |
Note: The IC50 values for "this compound" are hypothetical, based on data for structurally similar imidazole derivatives found in recent literature.[7] A higher selectivity ratio indicates greater selectivity for aromatase over other CYP enzymes.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative evaluation. Below are detailed protocols for key in vitro assays to determine the selectivity of "this compound."
1. In Vitro Fluorometric Aromatase Inhibition Assay
This high-throughput assay measures the catalytic activity of human recombinant aromatase by monitoring the conversion of a non-fluorescent substrate into a highly fluorescent product.[1]
-
Principle: The rate of fluorescence generation is directly proportional to aromatase activity. An inhibitor will reduce this rate.
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Test compound ("this compound")
-
Positive control (e.g., Letrozole)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the reaction mix containing human recombinant aromatase and the NADPH generating system.
-
Add the test compound, positive control, or a solvent control to the respective wells.
-
Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor binding.[1]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence at an excitation/emission wavelength pair suitable for the substrate (e.g., 488/527 nm) every 1-2 minutes for 30-60 minutes at 37°C.[8]
-
Calculate the reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
2. Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This assay evaluates the inhibitory potential of a compound against major human CYP isoforms.
-
Principle: The assay measures the formation of a specific metabolite from an isoform-specific probe substrate in the presence of human liver microsomes and the test compound. The metabolite formation is typically quantified by LC-MS/MS.[4]
-
Materials:
-
Human liver microsomes
-
NADPH
-
Isoform-specific CYP probe substrates (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, (S)-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)[9]
-
Test compound ("this compound")
-
Positive controls (known inhibitors for each CYP isoform)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Incubate the test compound with human liver microsomes, the isoform-specific substrate, and a cofactor (NADPH) at 37°C.[4][10]
-
After a specific incubation time, stop the reaction.
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
A decrease in metabolite formation compared to a vehicle control indicates inhibition.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[4]
-
Visualizing Key Pathways and Workflows
Aromatase Signaling Pathway
The following diagram illustrates the central role of aromatase in converting androgens to estrogens, a key pathway in both normal physiology and hormone-dependent cancers.
Caption: Aromatase catalyzes the conversion of androgens to estrogens.
Experimental Workflow for Selectivity Evaluation
This diagram outlines the logical flow of experiments to determine the selectivity of a test compound.
Caption: Workflow for determining compound selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. bioivt.com [bioivt.com]
- 7. mdpi.com [mdpi.com]
- 8. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Imidazol-1-yl-phenyl)methanol
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (2-Imidazol-1-yl-phenyl)methanol is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring compliance with general safety standards.
This compound is a chemical compound that, like many imidazole derivatives used in pharmaceutical research, requires disposal as hazardous waste.[1][2] Improper disposal can pose risks to human health and the environment.[1] Adherence to the following procedures is essential for maintaining a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All handling of the compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[3]
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][5]
-
Waste Container: this compound waste, whether in pure form or in solution, must be collected in a designated, sealable, and airtight container that is compatible with the chemical.[2][3]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other relevant hazard information.[2][5]
-
Incompatibilities: Avoid mixing this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][3]
Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][2]
-
Collection: Collect all waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, weighing paper), in the designated hazardous waste container.[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[5]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]
-
Pickup Request: Once the container is full, or in accordance with your institution's guidelines, arrange for a pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][5]
Decontamination and Spill Response
-
Empty Containers: To be considered non-hazardous, empty containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[5][7] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary.[4] Clean up the spill using appropriate absorbent materials and tools, wearing full PPE.[3] All cleanup materials must be collected, placed in a sealed container, and disposed of as hazardous waste.[3] Report any spills to your laboratory supervisor and EHS department.[6]
Quantitative Data on Disposal
| Data Parameter | General Guideline | Regulatory Body/Reference |
| P-listed Waste Quantity Limit | For acutely hazardous wastes (P-listed), laboratories are generally limited to accumulating no more than 1 quart of such waste before it must be removed. | Environmental Protection Agency (EPA), Institutional EHS[7] |
| Total Hazardous Waste Volume | Laboratories are typically restricted in the total volume of hazardous waste they can accumulate, often around 25 gallons, before requiring removal. | Institutional EHS[7] |
| Container Fullness | Waste containers should be scheduled for pickup when they are approximately 75% full to prevent overfilling and spills. | Institutional EHS[7] |
| Accumulation Time Limit | The time waste can be stored in a laboratory is limited, often to around 150-180 days from the accumulation start date, to ensure timely disposal. | Institutional EHS[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling (2-Imidazol-1-yl-phenyl)methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Imidazol-1-yl-phenyl)methanol. The following procedures are based on safety data sheets for structurally similar imidazole-based compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on recommendations for similar chemical structures.[1][2][3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses are not sufficient.[1][2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect the skin.[1][2] For larger quantities, full-body protection may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store away from strong oxidizing agents.[4]
Emergency Procedures
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid materials, carefully sweep or shovel up the spilled material without creating dust and place it in a suitable, labeled container for disposal.[1][4]
-
Report the spill to the laboratory supervisor and environmental health and safety (EHS) department.
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[1][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1][3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of down the drain.[2]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.[2][6]
Experimental Workflow Diagram
The following diagram illustrates a safe and systematic workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
